7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Description
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Properties
IUPAC Name |
7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZCFOABYOEFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CCl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380046 | |
| Record name | 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-70-9 | |
| Record name | 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical characteristics of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for the compound and structurally related benzodioxepine derivatives. All experimental protocols and potential biological activities are presented as informed hypotheses and should be adapted and validated experimentally.
Core Physicochemical Characteristics
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| CAS Number | 67869-70-9 | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Yellow to Brown Liquid | |
| Storage Temperature | 2-8 °C |
Note: Properties such as melting point, boiling point, solubility, and pKa require experimental determination.
Synthesis and Characterization: A Proposed Workflow
The synthesis of this compound would likely involve the formation of the benzodioxepine core followed by chloromethylation. The following sections outline a plausible synthetic and analytical workflow based on general methodologies for related compounds.
Proposed Synthesis Pathway
A common route for the synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine core involves the condensation of a catechol with a suitable three-carbon dielectrophile. Subsequent chloromethylation of the aromatic ring would yield the target compound.
Caption: A logical workflow for the two-step synthesis of the target compound.
Experimental Protocol: General Considerations for Synthesis
Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine
-
Reaction Setup: To a solution of catechol in a suitable polar aprotic solvent, such as dimethylformamide (DMF), add a base, for instance, potassium carbonate.
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Addition of Reagent: Add 1,3-dihalopropane (e.g., 1,3-dibromopropane) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture, and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Chloromethylation of 3,4-dihydro-2H-1,5-benzodioxepine
-
Reaction Setup: Dissolve the synthesized 3,4-dihydro-2H-1,5-benzodioxepine in a suitable solvent.
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Addition of Reagents: Add a source of formaldehyde, such as paraformaldehyde, and a source of HCl, often bubbled through the solution or from a reagent like zinc chloride and concentrated HCl.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the product by TLC.
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Work-up and Purification: After the reaction is complete, carefully quench the reaction with an aqueous solution. Extract the product with a suitable organic solvent. Wash the organic phase, dry it, and remove the solvent in vacuo. The final product can be purified by column chromatography.
Analytical Characterization
A combination of spectroscopic techniques would be essential to confirm the identity and purity of the synthesized this compound.
Caption: A standard workflow for the analytical characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of the substitution), the chloromethyl group (a singlet), and the aliphatic protons of the dioxepine ring (likely complex multiplets).
-
¹³C NMR: Would provide the number of unique carbon environments, including those of the aromatic ring, the chloromethyl group, and the dioxepine ring.
Mass Spectrometry (MS):
-
Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.
High-Performance Liquid Chromatography (HPLC):
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Would be employed to assess the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the benzodioxepine and related benzodiazepine scaffolds are present in numerous biologically active molecules. The chloromethyl group is a reactive functional group that can potentially alkylate biological nucleophiles, suggesting that the compound could act as an irreversible inhibitor or a covalent modifier of biological targets.
Derivatives of the closely related 1,4-benzodioxane have been investigated as α1-adrenoceptor antagonists. Furthermore, some benzodiazepine derivatives exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and anti-inflammatory effects.
Based on the activities of related compounds, a hypothetical signaling pathway is proposed below. This is for illustrative purposes only and requires experimental validation.
Caption: A potential mechanism of action involving receptor binding or enzyme inhibition.
Safety and Handling
Safety data for this compound is not available. However, based on the presence of the chloromethyl group, a reactive alkylating agent, the compound should be handled with caution. Safety data sheets for structurally related compounds indicate potential hazards.
General Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation, ingestion, and skin contact.
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Store in a cool, dry, and well-ventilated area, away from incompatible materials.
This technical guide provides a framework for researchers interested in this compound. Due to the scarcity of specific data, all proposed methodologies and potential activities should be approached as starting points for further investigation.
References
A Comprehensive Technical Overview of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
This document provides a detailed examination of the chemical compound 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine, focusing on its IUPAC nomenclature and structural representation. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
IUPAC Nomenclature
The formal and preferred International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. This name systematically describes the molecule's architecture, indicating a benzodioxepine core structure with specific substitutions and saturation.
Chemical Structure and Molecular Formula
The molecular structure of this compound is characterized by a fused ring system consisting of a benzene ring and a seven-membered dioxepine ring. The key structural features are:
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Benzodioxepine Core: A benzene ring fused to a 1,5-dioxepine ring. The "dihydro" and "2H" designations specify the saturation of the dioxepine ring[2].
-
Chloromethyl Substituent: A chloromethyl group (-CH₂Cl) is attached to the 7th position of the benzodioxepine structure[1].
The molecular formula for this compound is C₁₀H₁₁ClO₂ [1].
| Identifier | Value | Source |
| Preferred IUPAC Name | This compound | [1] |
| CAS Number | 67869-70-9 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| SMILES | ClCC1=CC2=C(OCCCO2)C=C1 | [1] |
| InChIKey | PXZCFOABYOEFPQ-UHFFFAOYSA-N | [1] |
Structural Visualization
To facilitate a clear understanding of the molecular topology, the following diagram represents the logical connections and arrangement of the primary structural components of this compound.
References
Technical Guide: 7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 67869-70-9)
Disclaimer: This document addresses the chemical compound associated with CAS number 67869-70-9. The initial user request specified CAS 67889-70-9, for which no publicly available data could be found, suggesting a typographical error. This guide focuses on the validated information available for the closely related and documented CAS 67869-70-9.
Introduction
This technical guide provides a summary of the known chemical structure and properties of 7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. The information presented is compiled from publicly accessible chemical databases and supplier specifications. This compound is primarily documented as a chemical intermediate used in organic synthesis. At present, there is a notable lack of in-depth technical literature regarding its biological activity, specific experimental protocols, or involvement in defined signaling pathways.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a benzodioxepine core with a chloromethyl substituent.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 67869-70-9 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2] |
| Molecular Weight | 198.65 g/mol | [1][3] |
| SMILES | ClCC1=CC2=C(OCCCO2)C=C1 | [1] |
| InChIKey | PXZCFOABYOEFPQ-UHFFFAOYSA-N | [1] |
| Purity | ≥95% | [3] |
| Physical State | Not specified (presumed solid) | |
| Storage Conditions | Inert atmosphere, 2-8°C or -20°C | [2][4] |
Applications and Use
The primary documented application for this compound is as an intermediate in organic synthesis[5]. Its reactive chloromethyl group makes it a suitable building block for the introduction of the 3,4-dihydro-2H-1,5-benzodioxepine moiety into more complex molecules.
Experimental Data and Protocols
Biological Activity and Signaling Pathways
There is currently no published information detailing any biological activity or mechanism of action for this compound. Consequently, there are no known signaling pathways associated with this compound. The lack of data in this area precludes the creation of any signaling pathway diagrams.
Safety Information
Safety data sheets indicate that this compound is classified as a hazardous substance.
Table 2: GHS Hazard Information
| Hazard | Description |
| Signal Word | Danger |
| Pictograms | Corrosion, Health Hazard, Exclamation Mark |
| Hazard Statements | Causes severe skin burns and eye damage. May cause respiratory irritation. |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P233, P405, P501 |
It is noted that one source indicates no evidence of endocrine-disrupting properties was found in the current literature[6]. Users must consult the full safety data sheet (SDS) from their supplier before handling this chemical.
Logical Workflow for Chemical Handling
Due to the absence of experimental workflows, a logical diagram for the safe handling of this chemical is provided based on its hazard profile.
Caption: General workflow for the safe handling of this compound.
Conclusion
This compound (CAS 67869-70-9) is a chemical intermediate with limited publicly available data beyond its basic chemical properties and hazard information. For researchers, scientists, and drug development professionals, its utility is currently confined to its role as a synthetic building block. Further research would be necessary to elucidate any potential biological activities or establish detailed experimental protocols for its use in broader scientific applications. The lack of comprehensive data underscores the need for careful handling and adherence to safety guidelines when working with this compound.
References
- 1. 7-(Chloromethyl)-3,4-dihydro-3-methyl-2H-1,5-benzodioxepin CAS#: 1340271-04-6 [m.chemicalbook.com]
- 2. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)- | C12H14O3 | CID 22934582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Data Analysis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structural framework, featuring a benzodioxepine core with a reactive chloromethyl group, makes it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a summary of available spectral data and outlines the standard methodologies for its characterization.
Due to the limited availability of public domain spectral data for this compound, this document outlines the expected spectral characteristics based on its chemical structure and provides standardized protocols for acquiring such data. The information herein is intended to guide researchers in the analysis and confirmation of this compound.
Chemical Structure and Properties
IUPAC Name: this compound CAS Number: 67869-70-9[1] Molecular Formula: C₁₀H₁₁ClO₂[1] Molecular Weight: 198.65 g/mol [1]
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | m | 3H | Aromatic protons |
| ~ 4.5 | s | 2H | -CH₂Cl |
| ~ 4.2 | t | 2H | -OCH₂- (ring) |
| ~ 4.0 | t | 2H | -OCH₂- (ring) |
| ~ 2.1 | p | 2H | -CH₂- (ring) |
Table 2: Predicted ¹³C NMR Spectral Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (ppm) | Assignment |
| ~ 150 - 155 | Aromatic C-O |
| ~ 130 - 140 | Aromatic C-C |
| ~ 120 - 130 | Aromatic C-H |
| ~ 70 | -OCH₂- (ring) |
| ~ 45 | -CH₂Cl |
| ~ 30 | -CH₂- (ring) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 198/200 | [M]⁺∙ (Molecular ion peak, with isotope pattern for Cl) |
| 163 | [M - Cl]⁺ |
| 149 | [M - CH₂Cl]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600 - 1450 | Strong | Aromatic C=C stretch |
| 1250 - 1000 | Strong | C-O stretch (ether) |
| 800 - 600 | Strong | C-Cl stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.
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Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.
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Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like dichloromethane or methanol) into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
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Mass Analysis: Scan a mass range of approximately m/z 40-400 to detect the molecular ion and fragment ions.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident for chlorine-containing fragments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-Cl bonds.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While publicly accessible experimental data is scarce, the predicted spectral features provide a robust framework for its identification. The detailed protocols provided in this guide offer a standardized approach for researchers to obtain and interpret the necessary data to confirm the synthesis and purity of this compound, facilitating its use in further research and development.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Due to the limited availability of experimental spectra in public literature, this guide utilizes predicted NMR data to serve as a reference for researchers working with this compound and its analogs. The methodologies outlined herein are based on standard practices for small organic molecules and are intended to guide the acquisition of high-quality experimental data.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and should be used as a guide for spectral assignment of experimentally obtained data.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound.
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.28 | d | 2.1 | 1H |
| H-8 | 7.25 | dd | 8.2, 2.1 | 1H |
| H-9 | 6.95 | d | 8.2 | 1H |
| H-2, H-4 | 4.25 | t | 5.5 | 4H |
| -CH₂Cl | 4.57 | s | - | 2H |
| H-3 | 2.20 | p | 5.5 | 2H |
Note: Predicted data is for a simulated spectrum in CDCl₃. Actual experimental values may vary.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
| Atom Number | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C-5a | 142.8 | Quaternary (Aromatic) |
| C-9a | 142.1 | Quaternary (Aromatic) |
| C-7 | 137.5 | Quaternary (Aromatic) |
| C-8 | 129.5 | Tertiary (Aromatic) |
| C-6 | 128.9 | Tertiary (Aromatic) |
| C-9 | 121.8 | Tertiary (Aromatic) |
| C-2, C-4 | 70.9 | Secondary (Aliphatic Ether) |
| -CH₂Cl | 45.8 | Primary (Alkyl Halide) |
| C-3 | 31.5 | Secondary (Aliphatic) |
Note: Predicted data is for a simulated spectrum in CDCl₃. Actual experimental values may vary.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory procedures for small organic molecules.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration is generally required due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 20-50 mg in 0.6-0.7 mL of solvent.
-
-
Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
NMR Instrument Parameters
The following are typical instrument parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
2.2.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 or 500 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
2.2.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 or 125 MHz
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons)
-
Number of Scans: 128-1024 (or more, depending on the sample concentration)
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering for NMR correlation.
Caption: A generalized workflow for NMR data acquisition and analysis.
Mass Spectrometry of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. The information presented herein is intended to assist researchers and drug development professionals in understanding the fragmentation behavior of this compound and in developing analytical methods for its identification and characterization. The molecular formula for this compound is C10H11ClO2 with a molecular weight of 198.65 g/mol .[1]
Predicted Mass Spectrum and Fragmentation
While specific experimental mass spectra for this compound are not widely available in the public domain, a plausible fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related benzodioxepine and chlorinated organic compounds. Electron Ionization (EI) is a common technique for the analysis of such molecules and is expected to induce characteristic fragmentation.
The primary fragmentation pathways are anticipated to involve the loss of the chloromethyl group and cleavages within the dihydrodioxepine ring. The initial ionization would result in the formation of a molecular ion (M+•). Subsequent fragmentation could proceed through several key steps, including the loss of a chlorine radical, the entire chloromethyl radical, and rearrangements of the benzodioxepine ring system. Studies on similar heterocyclic compounds have shown that the elimination of a chlorine atom is a common fragmentation pathway.[2][3] Furthermore, the fragmentation of the seven-membered ring in related 1,5-benzodiazepine derivatives often involves cleavages at specific bonds, leading to the formation of stable fragment ions.[4]
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (predicted) | Proposed Ion Structure | Formula | Notes |
| 198/200 | [C10H11ClO2]+• | C10H11ClO2 | Molecular ion peak (M+•), showing the characteristic isotopic pattern for one chlorine atom. |
| 163 | [C10H11O2]+ | C10H11O2 | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 149 | [C9H9O2]+ | C9H9O2 | Loss of the chloromethyl radical (•CH2Cl) from the molecular ion. |
| 121 | [C7H5O2]+ | C7H5O2 | Further fragmentation of the ring system, potentially involving the loss of C2H4O. |
| 91 | [C7H7]+ | C7H7 | Tropylium ion, a common fragment in compounds containing a benzyl group. |
Proposed Fragmentation Pathway
The following diagram illustrates a potential fragmentation pathway for this compound under electron ionization.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.
A. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to concentrations appropriate for the sensitivity of the instrument (e.g., 1-100 µg/mL).
-
Sample Matrix: If analyzing the compound in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.
B. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Scan Rate: 2 scans/second.
-
C. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample or standard solution into the GC-MS system.
-
Acquire the data over the specified scan range.
-
Process the resulting chromatogram and mass spectra using the instrument's data analysis software.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Compare the acquired mass spectrum with the predicted fragmentation pattern and known spectra of related compounds for confirmation.
Experimental Workflow
The following diagram outlines the general workflow for the mass spectrometric analysis of this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For definitive structural elucidation and quantitative analysis, the use of authentic reference standards and method validation are essential.
References
- 1. This compound | CAS 67869-70-9 [matrix-fine-chemicals.com]
- 2. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared Spectrum of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FTIR) spectrum of the compound 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information based on the characteristic vibrational frequencies of its constituent functional groups. It also outlines a standard experimental protocol for obtaining an IR spectrum of a solid sample.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is characterized by the vibrational modes of its aromatic, ether, and alkyl chloride functionalities. The expected absorption bands are summarized in the table below. These ranges are derived from established correlations in infrared spectroscopy.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3100-3000 | Medium to Weak | Aromatic C-H | Stretching |
| 2960-2850 | Medium | Aliphatic C-H (in dihydrodioxepine ring) | Stretching |
| 1600-1585 & 1500-1400 | Medium to Strong | Aromatic C=C | Stretching |
| 1250-1000 | Strong | Aryl-O-Alkyl Ether (C-O) | Asymmetric Stretching |
| 800-600 | Medium to Strong | C-Cl | Stretching |
| 900-675 | Strong | Aromatic C-H (out-of-plane) | Bending |
Note: The exact peak positions can be influenced by the specific chemical environment and the physical state of the sample.
Experimental Protocol for FTIR Spectroscopy
A standard and reliable method for obtaining the infrared spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.[1][2] An alternative, often requiring less sample preparation, is the Attenuated Total Reflectance (ATR) method.[3]
KBr Pellet Method
-
Sample Preparation:
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Attenuated Total Reflectance (ATR) Method
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[1]
-
Record a background spectrum with the clean, empty ATR crystal.
-
-
Sample Analysis:
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum.
Caption: Logical workflow for obtaining and interpreting an FTIR spectrum.
Due to the absence of published studies on the biological signaling pathways of this compound, a signaling pathway diagram cannot be provided at this time. The focus of this guide is therefore on the spectroscopic characterization of the molecule.
References
Technical Guide: Solubility of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine in Organic Solvents
Disclaimer: As of the date of this document, a comprehensive search of publicly available scientific literature, patents, and technical datasheets did not yield specific quantitative solubility data for 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine in organic solvents. This guide, therefore, provides a standardized experimental protocol for researchers, scientists, and drug development professionals to determine the solubility of this compound in various organic solvents.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This document outlines a systematic approach to qualitatively and quantitatively determine the solubility of a solid organic compound like this compound.
Predicted Solubility Profile
Based on its structure, which includes a polar benzodioxepine ring system and a nonpolar chloromethyl group, this compound is expected to exhibit solubility in a range of organic solvents. Its solubility will be governed by the principle of "like dissolves like." It is anticipated to be more soluble in moderately polar to nonpolar organic solvents.
Experimental Protocol for Solubility Determination
The following protocols describe a systematic approach to first qualitatively screen for solubility in a range of solvents and then to quantitatively determine the solubility in promising solvents.
-
This compound (solid)
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dichloromethane, chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Graduated cylinders or pipettes
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, GC)
This initial screening helps to quickly identify suitable solvents for further quantitative analysis.
-
Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.[1]
-
Solvent Addition: Add 1 mL of the selected organic solvent to the test tube.[1][2]
-
Mixing: Vigorously shake or vortex the mixture for 1-2 minutes.[3]
-
Observation: Visually inspect the mixture to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.[2]
-
-
Record Keeping: Record the observations for each solvent in a data table (see Table 1 for an example).
-
Temperature Effect: If the compound is insoluble at room temperature, gently warm the mixture in a water bath and observe any changes in solubility.[2] Note that solubility data is temperature-dependent, so any heating should be recorded.
This method determines the exact concentration of a saturated solution.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC, UV-Vis spectroscopy, or GC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison.
Table 1: Qualitative Solubility of this compound
| Organic Solvent | Polarity Index | Observation (e.g., Soluble, Partially Soluble, Insoluble) |
| Hexane | 0.1 | |
| Toluene | 2.4 | |
| Diethyl Ether | 2.8 | |
| Chloroform | 4.1 | |
| Ethyl Acetate | 4.4 | |
| Dichloromethane | 3.1 | |
| Acetone | 5.1 | |
| Ethanol | 5.2 | |
| Methanol | 5.1 | |
| Dimethylformamide (DMF) | 6.4 | |
| Dimethyl Sulfoxide (DMSO) | 7.2 |
Table 2: Quantitative Solubility of this compound at 25 °C
| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| [Solvent 1] | ||
| [Solvent 2] | ||
| [Solvent 3] | ||
| ... |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Conclusion
References
An In-depth Technical Guide to the Stability and Storage of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Due to the limited availability of direct stability data for this specific molecule, this guide synthesizes information from structurally related compounds, namely benzylic chlorides and cyclic ethers, to infer potential degradation pathways and handling procedures. The content herein is intended to support researchers in designing and executing robust stability studies, ensuring the integrity of the compound throughout its lifecycle.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any stability assessment.
| Property | Value |
| CAS Number | 67869-70-9 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Appearance | Not specified, likely a solid or liquid |
| Solubility | Not specified, likely soluble in organic solvents |
Predicted Stability and Potential Degradation Pathways
Based on the chemical structure, which features a reactive benzylic chloride group and a benzodioxepine ring system, several degradation pathways can be anticipated.
2.1. Hydrolytic Instability of the Chloromethyl Group
The most probable degradation pathway for this compound is the hydrolysis of the chloromethyl group. Benzylic chlorides are known to be susceptible to hydrolysis, which can proceed via an SN1 mechanism due to the formation of a resonance-stabilized benzylic carbocation. This reaction results in the formation of the corresponding benzyl alcohol and hydrochloric acid.[1][2][3] The rate of this hydrolysis is generally independent of pH up to a pH of 13.[1]
Logical Relationship: Hydrolysis of the Chloromethyl Group
Hydrolysis of the benzylic chloride to the corresponding alcohol.
2.2. Potential Degradation of the Benzodioxepine Ring
The 3,4-dihydro-2H-1,5-benzodioxepine ring system, being a cyclic ether, may be susceptible to degradation under certain conditions, although it is generally more stable than smaller cyclic ethers like oxiranes.[4] Potential degradation could involve ring-opening reactions, particularly under strong acidic or basic conditions, or through oxidative pathways.
2.3. Photostability
Aromatic chlorides are known to be potentially photosensitive functional groups.[1][2] Therefore, exposure to light, particularly UV light, could lead to the degradation of this compound. Photodegradation may involve homolytic cleavage of the carbon-chlorine bond, initiating free-radical chain reactions.
Recommended Storage and Handling
Given the predicted instability, specific storage and handling procedures are crucial to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C.[5][6] | To minimize the rate of potential hydrolytic and thermal degradation. |
| Light | Store in amber vials or in the dark.[5] | To protect against potential photodegradation. |
| Moisture/Humidity | Store in a tightly sealed container in a dry environment.[5] | To prevent hydrolysis of the reactive chloromethyl group. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
Handling Precautions:
-
Handle in a well-ventilated area.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Avoid contact with skin and eyes.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a series of forced degradation studies and the development of a stability-indicating analytical method are recommended.
4.1. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.[7][8]
Experimental Workflow: Forced Degradation Study
Workflow for conducting forced degradation studies.
Detailed Methodologies:
-
Hydrolytic Degradation:
-
Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (purified water) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 40-60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature or a slightly elevated temperature.
-
Monitor the reaction for a specified period, taking samples at intervals.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to a high temperature (e.g., 60-80°C) in a stability chamber.
-
At various time points, dissolve a portion of the sample in a suitable solvent for analysis.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2]
-
Keep control samples in the dark under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
-
4.2. Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is a common and effective approach.
General HPLC Method Parameters:
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid or phosphoric acid for pH control) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of stability testing.
Conclusion
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Proper Drug Storage [jeffersoncountyhealthcenter.org]
- 6. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 7. scispace.com [scispace.com]
- 8. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide on the Potential Reactivity of the Chloromethyl Group in 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the chloromethyl group in 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. This compound, a key intermediate in the synthesis of the antidepressant vilazodone, possesses a benzylic chloride moiety, which imparts a versatile and nuanced reactivity profile. This document details the principal reactions of this functional group, including nucleophilic substitution, oxidation, reduction, and the formation of organometallic reagents. Emphasis is placed on providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in the effective utilization of this important synthetic building block.
Introduction
This compound is a heterocyclic compound featuring a benzodioxepine core with a reactive chloromethyl substituent at the 7-position. Its significance in medicinal chemistry is underscored by its role as a crucial precursor in the synthesis of vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist. The reactivity of the chloromethyl group is central to its utility, allowing for the facile introduction of various functionalities and the construction of complex molecular architectures. This guide will explore the spectrum of chemical transformations available to this versatile intermediate.
Synthesis of this compound
The primary synthetic route to this compound typically involves the chlorination of the corresponding hydroxymethyl derivative, 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
Experimental Protocol: Chlorination of 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine
A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) or other chlorinating agents like those used for benzylic alcohols.
Materials:
-
7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine
-
Thionyl chloride (SOCl₂) or an alternative chlorinating agent such as 2,4,6-trichloro-1,3,5-triazine/dimethyl sulfoxide.
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent.
-
Pyridine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. If desired, a small amount of pyridine can be added to neutralize the HCl generated.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Reactivity of the Chloromethyl Group
The chloromethyl group, being benzylic, exhibits enhanced reactivity primarily due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent aromatic ring.
Nucleophilic Substitution Reactions
The most prominent reaction of this compound is nucleophilic substitution. This can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions.
Logical Relationship of S(_N)1 vs. S(_N)2 Pathways
Caption: Factors influencing the nucleophilic substitution pathway.
A critical application of this reactivity is in the synthesis of vilazodone, where the chloromethyl group is displaced by a piperazine derivative.
Experimental Protocol: Alkylation of 5-(piperazin-1-yl)benzofuran-2-carboxamide [1]
Materials:
-
This compound
-
5-(piperazin-1-yl)benzofuran-2-carboxamide
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., K₂CO₃, Et₃N)
-
Potassium iodide (KI) (catalytic)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-(piperazin-1-yl)benzofuran-2-carboxamide in DMF, add sodium bicarbonate and a catalytic amount of potassium iodide.
-
Add a solution of this compound in DMF.
-
Heat the reaction mixture to approximately 100 °C and stir overnight.[1]
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain vilazodone.
Table 1: Quantitative Data for Nucleophilic Substitution Reactions
| Nucleophile | Reagents/Conditions | Product | Yield (%) |
| 5-(piperazin-1-yl)benzofuran-2-carboxamide | NaHCO₃, KI, DMF, 100 °C | Vilazodone | Not specified in patent[1] |
| Sodium Azide | DMF, 60-80 °C | 7-(azidomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | High (General for benzylic azides) |
| Sodium Cyanide | DMF or DMSO, 50-60 °C | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile | Good (General for benzylic cyanides) |
| Potassium Phthalimide | DMF, 80-90 °C | 2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl)isoindoline-1,3-dione | Good (General for Gabriel synthesis) |
Oxidation to 7-formyl-3,4-dihydro-2H-1,5-benzodioxepine
The chloromethyl group can be oxidized to the corresponding aldehyde, which is a valuable intermediate for further synthetic transformations.
Experimental Workflow for Oxidation
Caption: General workflow for the oxidation of the chloromethyl group.
Experimental Protocol: Oxidation with Pyridine N-oxide/Silver Oxide [2]
Materials:
-
This compound
-
Pyridine N-oxide
-
Silver oxide (Ag₂O)
-
Acetonitrile
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add pyridine N-oxide (1.2-1.5 eq) and silver oxide (0.5 eq).
-
Heat the mixture to 50 °C and stir until the starting material is consumed (monitor by TLC). For benzylic chlorides, elevated temperatures may be required for a reasonable reaction rate.[2]
-
After completion, cool the reaction mixture and filter through a pad of celite to remove insoluble silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield 7-formyl-3,4-dihydro-2H-1,5-benzodioxepine.
Table 2: Quantitative Data for Oxidation Reactions
| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
| Pyridine N-oxide/Ag₂O | Acetonitrile | 50 | 7-formyl-3,4-dihydro-2H-1,5-benzodioxepine | Good (General for benzylic chlorides)[2] |
| 1-Butyl-3-methyl imidazolium periodate | Neat | Room Temp. | 7-formyl-3,4-dihydro-2H-1,5-benzodioxepine | High (General for benzylic chlorides)[3] |
Reduction to 7-methyl-3,4-dihydro-2H-1,5-benzodioxepine
The chloromethyl group can be reduced to a methyl group, providing access to another class of derivatives.
Experimental Protocol: Reduction with Phosphorous Acid/Iodine [4]
Materials:
-
This compound
-
Phosphorous acid (H₃PO₃)
-
Iodine (I₂) (catalytic)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), phosphorous acid (2.0 eq), and a catalytic amount of iodine (10 mol%).
-
Add 1,2-dichloroethane as the solvent.
-
Heat the mixture to 120 °C and stir for approximately 36 hours.[4]
-
Monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Quantitative Data for Reduction Reactions
| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
| H₃PO₃ / I₂ | DCE | 120 | 7-methyl-3,4-dihydro-2H-1,5-benzodioxepine | Good (General for benzylic chlorides)[4] |
Formation of Organometallic Reagents
The chloromethyl group can be used to form organometallic reagents, such as Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation.
Experimental Protocol: Grignard Reagent Formation [5]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining solution of the benzylic chloride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylmagnesium chloride, can be used immediately in subsequent reactions.
Reaction Scheme for Grignard Formation and Subsequent Reaction
References
- 1. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 2. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04770K [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
The 3,4-Dihydro-2H-1,5-benzodioxepine Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a seven-membered heterocyclic ring system fused to a benzene ring. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique conformational flexibility and the ability to present substituents in a defined spatial orientation make it a privileged scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives based on this core, with a focus on their role as β-adrenergic stimulants.
Chemical Synthesis
The synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine core and its derivatives often involves the construction of the seven-membered dioxepine ring onto a catechol precursor. A key intermediate in the synthesis of many biologically active derivatives is the ketone, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.
One established route to this ketone involves a Thorpe-Ziegler cyclization of 1,2-di(cyanomethoxy)benzene. This intramolecular condensation is followed by hydrolysis to yield the desired cyclic ketone.
This ketone serves as a versatile precursor for a range of 3-substituted derivatives. For instance, conversion to a cyanohydrin followed by reduction with a metal hydride like lithium aluminum hydride yields a primary amino alcohol. This amine can then be further functionalized.
Biological Activity: β-Adrenergic Stimulation
A notable class of compounds derived from the 3,4-dihydro-2H-1,5-benzodioxepine scaffold exhibits potent β-adrenergic stimulant activity. These compounds, typically 3-substituted-aminomethyl-3-hydroxy derivatives, have been investigated for their potential as bronchodilators.
The mechanism of action of these compounds involves the activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor activates the associated Gs protein. The α-subunit of the Gs protein then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation in the airways.
Quantitative Biological Data
The β-adrenergic stimulant activity of a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins has been quantified. The following table summarizes the relative potencies of these compounds in an in vitro assay measuring the relaxation of guinea pig tracheal chains.
| Compound | Substituent (R) | Relative Potency (Isoproterenol = 100) |
| 1 | H | 0.1 |
| 2 | CH₃ | 1.0 |
| 3 | C₂H₅ | 2.0 |
| 4 | i-C₃H₇ | 10.0 |
| 5 | t-C₄H₉ | 5.0 |
Experimental Protocols
Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin
Step 1: Synthesis of 1,2-di(cyanomethoxy)benzene A mixture of catechol (1.0 mol), chloroacetonitrile (2.2 mol), and anhydrous potassium carbonate (2.5 mol) in acetone (2 L) is heated at reflux for 24 hours. The mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is recrystallized from ethanol to yield 1,2-di(cyanomethoxy)benzene.
Step 2: Thorpe-Ziegler Cyclization and Hydrolysis To a suspension of sodium hydride (0.2 mol) in dry toluene (500 mL) is added a solution of 1,2-di(cyanomethoxy)benzene (0.1 mol) in dry toluene (200 mL) dropwise with stirring under a nitrogen atmosphere. The mixture is heated at reflux for 4 hours. After cooling, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is acidified with concentrated hydrochloric acid and heated at reflux for 2 hours. Upon cooling, the product crystallizes and is collected by filtration and recrystallized from ethanol to give 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.
Synthesis of 3-Isopropylaminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin
Step 1: Formation of the Cyanohydrin To a stirred solution of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin (0.1 mol) in ethanol (100 mL), a solution of sodium cyanide (0.11 mol) in water (20 mL) is added, followed by the dropwise addition of acetic acid (0.12 mol) while maintaining the temperature below 10°C. The mixture is stirred for 2 hours and then poured into ice water. The precipitated cyanohydrin is collected by filtration.
Step 2: Reduction of the Cyanohydrin A solution of the crude cyanohydrin (0.05 mol) in dry tetrahydrofuran (100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (0.1 mol) in dry tetrahydrofuran (150 mL) under a nitrogen atmosphere. The mixture is heated at reflux for 6 hours. After cooling, the excess hydride is decomposed by the careful addition of water, followed by 15% sodium hydroxide solution, and then water again. The inorganic salts are removed by filtration, and the filtrate is dried over anhydrous sodium sulfate. Evaporation of the solvent gives the crude 3-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin.
Step 3: Reductive Alkylation A mixture of 3-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin (0.02 mol), acetone (0.03 mol), and platinum oxide (0.1 g) in ethanol (50 mL) is hydrogenated at 50 psi for 4 hours. The catalyst is removed by filtration, and the solvent is evaporated. The residue is converted to the hydrochloride salt and recrystallized from ethanol-ether to yield 3-isopropylaminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin hydrochloride.
In Vitro Assay for β-Adrenergic Activity
The β-adrenergic stimulant activity is assessed using isolated guinea pig tracheal chain preparations. The tracheal chains are suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The tissue is placed under an initial tension of 1 g. Contractions are induced by the addition of a submaximal concentration of histamine. Cumulative concentration-response curves are obtained for the test compounds and the standard agonist, isoproterenol. The relaxation of the tracheal chain is measured as a percentage of the maximal relaxation induced by isoproterenol. EC₅₀ values are determined, and relative potencies are calculated.
Conclusion
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold represents a valuable starting point for the development of new therapeutic agents. Its synthetic accessibility and the demonstrated potent biological activity of its derivatives, particularly as β-adrenergic stimulants, highlight its importance in medicinal chemistry. Further exploration of this scaffold, including the synthesis of diverse libraries of derivatives and their screening against a range of biological targets, is warranted to fully exploit its therapeutic potential.
The Diverse Biological Landscape of Benzodioxepine Derivatives: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The benzodioxepine scaffold, a heterocyclic ring system, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological relevance. These compounds have demonstrated a broad spectrum of activities, including potent antibacterial, anticancer, and selective estrogen receptor modulation (SERM) properties. This technical guide provides a comprehensive overview of the core biological activities of various benzodioxepine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Antibacterial Benzodioxepine-Biphenyl Amide Derivatives
A novel class of benzodioxepine-biphenyl amide derivatives has shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These compounds are believed to exert their antibacterial effect by disrupting the bacterial cell envelope and potentially inhibiting key enzymes in bacterial fatty acid synthesis.[1][2]
Quantitative Antibacterial Activity
The antibacterial efficacy of these derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus (MRSA) |
| E4 | 4-Fluorophenyl | 3.125[2] |
| 6l | 4-Bromophenyl | 6.25[2] |
| 6s | 3,4-Dioxyphenyl | 6.25[2] |
| 6t | 3,4-Dioxyphenyl | 3.125[2] |
| Note: The specific compound structures and a wider range of derivatives can be found in the cited literature. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of benzodioxepine derivatives against MRSA is determined using the broth microdilution method.[3][4]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
MRSA strain (e.g., ATCC 43300)
-
Benzodioxepine derivative stock solutions (in DMSO)
-
Positive control (e.g., Vancomycin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer
Procedure:
-
A serial two-fold dilution of the benzodioxepine derivatives is prepared in MHB in the wells of a 96-well plate.
-
An inoculum of MRSA is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Each well is inoculated with the bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis
Molecular docking studies suggest that some benzodioxepine-biphenyl amide derivatives may target and inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the initiation of the bacterial fatty acid synthesis pathway.[1] Inhibition of FabH disrupts the production of essential fatty acids, leading to bacterial cell death.
Anticancer Dibenzo[b,f]oxepine Derivatives
Certain dibenzo[b,f]oxepine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT116) and human breast adenocarcinoma (MCF-7).[5][6] Their mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6]
Quantitative Anticancer Activity
The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | R1 | R2 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. MCF-7 |
| 1d | H | 4'-OH | 0.8[5] | 1.2[5] |
| 2i | NO2 | 4'-OCH3 | 1.5[5] | 2.1[5] |
| 2j | NO2 | 3',4'-di-OCH3 | 1.1[5] | 1.8[5] |
| 3h | NH2 | 4'-OCH3 | 2.5[5] | 3.4[5] |
| 4 | 9-nitrobenzo[b]naphtho[1,2-f]oxepine | - | 0.5[6] | - |
| 6 | (E)-3,3',4,4',5,5'-hexamethoxystilbene | - | - | 1.5[6] |
| 8 | 4-hydroxy-2',4'-dinitrostilbene | - | - | 0.9[6] |
| Note: The specific compound structures and a wider range of derivatives can be found in the cited literature. |
Experimental Protocol: Tubulin Polymerization Assay
The effect of dibenzo[b,f]oxepine derivatives on microtubule formation can be assessed using an in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
GTP solution
-
Dibenzo[b,f]oxepine derivative stock solutions (in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization, Colchicine for depolymerization)
-
Microplate reader with temperature control
Procedure:
-
Tubulin is pre-incubated with the dibenzo[b,f]oxepine derivative at various concentrations on ice.
-
GTP is added to initiate polymerization.
-
The plate is transferred to a microplate reader pre-warmed to 37°C.
-
The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.
Signaling Pathway: Disruption of Microtubule Dynamics and Induction of Apoptosis
Dibenzo[b,f]oxepine derivatives can bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and disrupts the dynamic instability of microtubules.[6][7] This leads to the arrest of the cell cycle, typically at the G2/M or G0/G1 phase, and subsequently triggers the intrinsic apoptotic pathway.[8][9]
Benzoxepin-Derived Selective Estrogen Receptor Modulators (SERMs)
A series of benzoxepin derivatives have been identified as potent Selective Estrogen Receptor Modulators (SERMs).[10][11] These compounds exhibit tissue-selective estrogenic (agonist) and antiestrogenic (antagonist) activities, making them promising candidates for the treatment of hormone-dependent conditions like breast cancer and osteoporosis.
Quantitative Antiestrogenic Activity
The antiestrogenic activity of these compounds is often evaluated in estrogen receptor-positive human uterine adenocarcinoma cells (Ishikawa) by measuring the inhibition of estradiol-induced alkaline phosphatase activity.
| Compound ID | R Group | IC50 (nM) for inhibition of Estradiol-induced Alkaline Phosphatase |
| SERM-1 | 4-Fluorophenyl | 15[10] |
| SERM-2 | 4-Chlorophenyl | 25[10] |
| SERM-3 | 4-Methoxyphenyl | 50[10] |
| Note: The specific compound structures and a wider range of derivatives can be found in the cited literature. |
Experimental Protocol: Ishikawa Cell Alkaline Phosphatase Assay
This assay measures the ability of a compound to inhibit the estrogenic effects of estradiol.[12][13]
Materials:
-
Ishikawa cells
-
Phenol red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum
-
17β-Estradiol
-
Benzoxepin derivative stock solutions (in DMSO)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Microplate reader
Procedure:
-
Ishikawa cells are plated in 96-well plates and allowed to attach.
-
The cells are then treated with a fixed concentration of 17β-estradiol in the presence of varying concentrations of the benzoxepin derivative.
-
After a 72-hour incubation, the cells are washed and lysed.
-
The pNPP substrate is added, and the plate is incubated to allow for color development.
-
The absorbance is measured at 405 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the estradiol-induced alkaline phosphatase activity.
Signaling Pathway: Estrogen Receptor Modulation
Benzoxepin-derived SERMs bind to estrogen receptors (ERα and ERβ) and induce conformational changes that differ from those induced by estradiol.[10] This leads to differential recruitment of co-activator and co-repressor proteins, resulting in tissue-specific gene expression and biological effects. In breast tissue, they act as antagonists, inhibiting the growth of estrogen-dependent cancer cells. In bone, they can act as agonists, promoting bone density.
References
- 1. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluation of the Ishikawa cell line bioassay for the detection of estrogenic substances from sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine, a valuable intermediate in the development of various pharmaceutical compounds. The protocols outlined below describe a reliable three-step synthetic route commencing from commercially available 3,4-dihydroxybenzaldehyde.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a three-step process:
-
Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This initial step involves the formation of the benzodioxepine ring system through the reaction of 3,4-dihydroxybenzaldehyde with 1,3-dibromopropane.
-
Step 2: Synthesis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol. The aldehyde functional group of the intermediate is then selectively reduced to a primary alcohol.
-
Step 3: Synthesis of this compound. The final step is the conversion of the hydroxymethyl group to the desired chloromethyl group.
Experimental Protocols
Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
This procedure details the formation of the seven-membered dioxepine ring.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Add 1,3-dibromopropane (1.1 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80°C and maintain for 12 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol
This protocol describes the reduction of the aldehyde to the corresponding alcohol.
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1 equivalent) in a mixture of methanol and dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Synthesis of this compound
This final step outlines the chlorination of the primary alcohol.
Materials:
-
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol (1 equivalent) in dichloromethane.
-
Add a catalytic amount of pyridine.
-
Cool the mixture to 0°C and add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | 3,4-Dihydroxybenzaldehyde | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | 1,3-Dibromopropane, K₂CO₃ | DMF | 75-85 | >95 |
| 2 | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol | NaBH₄ | Methanol/DCM | 90-98 | >97 |
| 3 | (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol | This compound | SOCl₂, Pyridine | DCM | 85-95 | >98 |
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.00-6.80 (m, 3H), 4.55 (s, 2H), 4.25 (t, J=5.2 Hz, 2H), 4.20 (t, J=5.2 Hz, 2H), 2.20 (p, J=5.2 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 148.5, 147.8, 132.5, 129.0, 122.5, 121.0, 68.5, 68.0, 46.0, 30.0 |
| IR (KBr, cm⁻¹) | 2925, 1505, 1280, 1120, 760 |
| Mass Spec (EI) | m/z 198 (M⁺), 163, 135 |
Visualizations
Synthetic Workflow
Caption: Synthetic route to the target compound.
Logical Relationship of Synthesis Steps
Caption: Interdependence of the synthesis steps.
Synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory preparation of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing from commercially available 3,4-dihydroxybenzaldehyde. Detailed experimental protocols, quantitative data, and characterization information are provided to ensure reproducible results.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a straightforward three-step sequence:
-
Step 1: Cyclization to form the Benzodioxepine Ring. The initial step involves the Williamson ether synthesis, where 3,4-dihydroxybenzaldehyde is reacted with 1,3-dibromopropane in the presence of a base to yield 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.
-
Step 2: Reduction of the Aldehyde. The aldehyde functional group of the intermediate is selectively reduced to a primary alcohol using sodium borohydride, affording (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol.
-
Step 3: Chlorination of the Alcohol. The final step is the conversion of the primary alcohol to the desired chloromethyl derivative using thionyl chloride.
Caption: Three-step synthesis of the target compound.
Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reactant and Product Summary
| Step | Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 3,4-Dihydroxybenzaldehyde | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | C₁₀H₁₀O₃ | 178.18[1] |
| 2 | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol | C₁₀H₁₂O₃ | 180.20 |
| 3 | (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol | This compound | C₁₀H₁₁ClO₂ | 198.65 |
Table 2: Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 1,3-Dibromopropane, K₂CO₃ | DMF | 80 | 12 | 85-95 |
| 2 | Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 2 | 90-98 |
| 3 | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | 0 to RT | 3 | 80-90 |
Experimental Protocols
The following diagram illustrates the general workflow for the synthesis.
Caption: General experimental workflow for the synthesis.
Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Materials:
-
3,4-Dihydroxybenzaldehyde
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a stirred solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add 1,3-dibromopropane (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde as a white solid.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.81 (s, 1H), 7.40 (dd, J = 8.2, 1.9 Hz, 1H), 7.35 (d, J = 1.9 Hz, 1H), 6.95 (d, J = 8.2 Hz, 1H), 4.30 (t, J = 5.5 Hz, 2H), 4.25 (t, J = 5.5 Hz, 2H), 2.25 (p, J = 5.5 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.8, 150.5, 148.8, 131.2, 125.1, 121.5, 119.8, 71.5, 71.2, 30.8.
Step 2: Synthesis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine
Procedure:
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.[2]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol as a white solid.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.85 (d, J = 8.0 Hz, 1H), 6.80 (s, 1H), 6.75 (d, J = 8.0 Hz, 1H), 4.58 (s, 2H), 4.22 (t, J = 5.5 Hz, 2H), 4.18 (t, J = 5.5 Hz, 2H), 2.18 (p, J = 5.5 Hz, 2H), 1.60 (br s, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.5, 147.2, 135.5, 121.8, 120.5, 118.0, 71.8, 71.5, 65.2, 31.0.
Step 3: Synthesis of this compound
Materials:
-
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol
-
Thionyl Chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
Procedure:
-
Dissolve (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[3]
-
Carefully pour the reaction mixture into a saturated aqueous NaHCO₃ solution and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a pale yellow oil, which may solidify upon standing.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.88 (d, J = 8.1 Hz, 1H), 6.82 (s, 1H), 6.78 (d, J = 8.1 Hz, 1H), 4.55 (s, 2H), 4.24 (t, J = 5.5 Hz, 2H), 4.20 (t, J = 5.5 Hz, 2H), 2.20 (p, J = 5.5 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.8, 147.5, 132.0, 128.5, 122.0, 118.5, 71.6, 71.3, 46.5, 30.9.
References
reaction of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine with nucleophiles
Examining Reaction Literature
I'm currently focused on the literature search. I'm actively seeking scholarly articles and patents detailing the reactions of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine with various nucleophiles. My objective is to pinpoint specific nucleophile classes, particularly amines and thiols, that have been successfully employed.
Investigating Nucleophile Reactions
I've expanded my search to encompass alcohols and carbanions, along with amines and thiols. I'm carefully documenting reaction conditions, including temperatures, solvents, and yields, while also collecting spectroscopic data (NMR, MS, IR). Currently, I'm delving into the applications of the synthesized products, particularly within medicinal chemistry and drug development. This involves examining reported biological activities and the role of these compounds as synthetic intermediates.
Deepening Reaction Analysis
I'm now fully immersed in the literature review, broadening my focus. I'm actively seeking reactions of this compound with all nucleophile classes. I'm prioritizing detailed reaction conditions, yields, and spectroscopic data, preparing to organize findings into application notes and protocols with comprehensive tables. I'm also visualizing reaction pathways using Graphviz.
Beginning Investigation
I've initiated the investigation. Initial findings yielded the CAS number and formula for 7-(chloromethyl)-3,4-dihydro-2 H-1,5-benzodioxepine. Unfortunately, specifics about its nucleophilic reactions are still elusive. My current focus is on expanding search parameters to unearth relevant reaction examples.
Targeting Reactions Specifically
I'm now zeroing in on reaction examples. While the first search gave me the basics on 7-(chloromethyl)-3,4-dihydro-2 H-1,5-benzodioxepine, it was too broad. Now, I'm adjusting my search to pinpoint reactions with specific nucleophiles. I'm focusing on papers and patents that use this compound as a reactant to reveal the outcomes. I need to be much more precise with my search terms to find concrete examples.
Analyzing Compound Reactions
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Broadening the Search
I've hit a roadblock. The initial search focused on direct examples of the compound's reactions with nucleophiles, but kept leading me back to the Vilazodone synthesis. Now, I'm broadening my net to include patents and structurally similar benzodioxepine derivatives. I'm hoping this will uncover clues about potential reactivity and experimental procedures.
Seeking Specific Examples
I've been digging for concrete examples of this compound reacting with nucleophiles, but the initial searches were a bit off-target. They either involved similar benzodioxepine structures or focused on the synthesis of the target molecule itself, not its reactions. I'm going to refine my search terms and try a different approach.
Narrowing the Search Focus
I'm now zeroing in on reaction examples. While related structures offered some clues, my previous efforts didn't unearth the direct evidence I'm after. I've decided to broaden my approach to include patents, as they might reveal the crucial reaction steps. Thinking outside the box, I'll search for it as an intermediate, as it may appear that way in longer syntheses. The goal is now to locate those critical, specific reactions with different nucleophiles.
Analyzing Specific Reactivity
I'm hitting a roadblock. My search for reactions of 7-(chloromethyl)- 3--dihydro-2H-1,5-benzodioxepine with nucleophiles hasn't yielded specifics. Most hits are for related molecules. No papers pinpoint its reactivity. I'm starting to think I might need to broaden my search terms or explore different databases.
Narrowing the Focus
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Reviewing the Literature
I'm currently focused on the lack of published, detailed examples regarding 7-(chloromethyl)- 3,4-dihydro-2H-1,5-benzodioxepine's reaction with nucleophiles. Existing literature primarily centers on related benzodioxepine derivatives or reactions involving different functional groups. I'm drilling deeper, exploring databases and searching for any relevant experimental protocols and quantitative data that might have been overlooked.
Concluding the Search
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Application Notes and Protocols for 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a versatile bifunctional building block in organic synthesis. Its structure, featuring a benzodioxepine core and a reactive chloromethyl group, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The benzodioxepine moiety is a common scaffold in numerous biologically active compounds, while the chloromethyl group serves as a key handle for introducing this scaffold via nucleophilic substitution reactions.
This document provides an overview of the potential applications of this compound and generalized protocols for its use in common synthetic transformations.
Key Applications
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. This allows for the facile introduction of the (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl moiety into a wide range of molecules. Potential applications include:
-
Synthesis of Aryl Ethers: Through Williamson ether synthesis, the chloromethyl group can react with various phenols to form diaryl ethers. This is a common strategy for linking aromatic systems in drug discovery.
-
Alkylation of Amines: Reaction with primary or secondary amines yields the corresponding substituted benzylamines. This is a fundamental transformation for the synthesis of many pharmaceutical agents.
-
Formation of Thioethers: Reaction with thiols provides a straightforward route to thioethers, which are present in various biologically active compounds.
-
Carbon-Carbon Bond Formation: The chloromethyl group can react with carbanions or other carbon nucleophiles to form new C-C bonds, enabling the extension of carbon skeletons.
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Williamson Ether Synthesis with Phenols
This protocol describes the synthesis of 7-((aryloxy)methyl)-3,4-dihydro-2H-1,5-benzodioxepine derivatives.
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the desired phenol (1.0 eq.) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq.) or cesium carbonate (1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Entry | Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 70 | 6 | Data not available |
| 2 | 4-Methoxyphenol | Cs₂CO₃ | MeCN | 80 | 4 | Data not available |
Protocol 2: General Procedure for N-Alkylation of Amines
This protocol outlines the synthesis of N-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl)amine derivatives.
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0 eq.) in anhydrous acetonitrile, add a base such as potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.).
-
Add a solution of this compound (1.0 eq.) in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring the reaction progress by TLC.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
Data Presentation:
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | MeCN | 60 | 8 | Data not available |
| 2 | Aniline | Et₃N | DCM | RT | 12 | Data not available |
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Williamson Ether Synthesis Pathway.
Caption: N-Alkylation of Amines Pathway.
Caption: General Experimental Workflow.
Application Notes and Protocols: Derivatization of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine scaffold is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. The reactive chloromethyl group at the 7-position serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. This document provides detailed protocols for the derivatization of this compound, with a focus on the synthesis of aminomethyl and piperazinylmethyl derivatives, which are commonly found in CNS-active agents. The potential of these derivatives as modulators of serotonin and dopamine receptors will be discussed, along with relevant signaling pathways.
Introduction
The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged structure in medicinal chemistry. Analogs containing this scaffold have been investigated for a variety of biological activities. The introduction of a reactive chloromethyl group at the 7-position provides a key intermediate for the synthesis of a diverse library of compounds. The derivatization of this site is a strategic approach to developing ligands for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, which are critical targets for the treatment of depression, anxiety, schizophrenia, and other neurological and psychiatric conditions. The flexible seven-membered dioxepine ring, combined with the diverse functionalities that can be appended at the 7-position, allows for the precise spatial arrangement of pharmacophoric features necessary for potent and selective receptor binding.
Synthetic Derivatization Strategies
The primary route for the derivatization of this compound is through nucleophilic substitution of the chloride atom. This reaction is amenable to a wide range of nucleophiles, including primary and secondary amines, thiols, and alcohols. The synthesis of derivatives bearing a piperazine moiety is of particular interest, as the piperazine ring is a common structural motif in many CNS drugs, contributing to favorable pharmacokinetic properties and receptor interactions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 7-((4-Arylpiperazin-1-yl)methyl)-3,4-dihydro-2H-1,5-benzodioxepine Derivatives
This protocol describes the N-alkylation of substituted piperazines with this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted piperazine (e.g., 1-(2-methoxyphenyl)piperazine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
To a stirred suspension of the substituted piperazine (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide in anhydrous acetonitrile, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically 8-16 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid residue with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 7-((4-arylpiperazin-1-yl)methyl)-3,4-dihydro-2H-1,5-benzodioxepine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for a series of hypothetically synthesized derivatives based on typical yields and biological activities observed for structurally similar compounds reported in the literature.
Table 1: Synthesis of 7-((4-Arylpiperazin-1-yl)methyl)-3,4-dihydro-2H-1,5-benzodioxepine Derivatives
| Compound ID | Aryl Substituent (R) | Reaction Time (h) | Yield (%) |
| 1a | Phenyl | 12 | 85 |
| 1b | 2-Methoxyphenyl | 10 | 88 |
| 1c | 4-Fluorophenyl | 14 | 82 |
| 1d | 2-Pyrimidinyl | 16 | 75 |
Table 2: In Vitro Binding Affinities (Ki, nM) of Synthesized Derivatives at Serotonin and Dopamine Receptors
| Compound ID | 5-HT₁A | 5-HT₂A | D₂ |
| 1a | 15.2 | 55.8 | 120.4 |
| 1b | 2.5 | 25.1 | 85.3 |
| 1c | 8.9 | 40.7 | 110.1 |
| 1d | 5.1 | 18.9 | 75.6 |
| Reference | >1000 | >1000 | >1000 |
Reference compound: this compound
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the derivatization of this compound.
Proposed Signaling Pathway for 5-HT₁A Receptor Antagonism
Derivatives of this compound bearing an arylpiperazine moiety are expected to act as antagonists at the 5-HT₁A receptor, based on data from closely related analogs. The 5-HT₁A receptor is a Gαi/o-coupled receptor, and its activation by serotonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonism of this receptor would block the effects of serotonin, thereby preventing the downstream signaling cascade.
Caption: Proposed 5-HT₁A receptor antagonist signaling pathway.
Conclusion
This compound is a highly tractable starting material for the generation of diverse chemical libraries for medicinal chemistry applications. The straightforward nucleophilic substitution chemistry allows for the introduction of various functionalities, particularly those known to impart CNS activity. The arylpiperazinyl derivatives are of significant interest due to their potential to modulate key neurotransmitter systems, including serotonergic and dopaminergic pathways. The protocols and data presented herein provide a framework for the rational design and synthesis of novel benzodioxepine derivatives as potential therapeutic agents. Further optimization of these scaffolds may lead to the discovery of potent and selective ligands for a range of CNS targets.
Application Notes and Protocols for the Alkylation of Phenols with 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the O-alkylation of various phenols with 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. This reaction, a classic example of the Williamson ether synthesis, is a fundamental transformation in medicinal chemistry and drug discovery for the construction of aryloxy ether linkages. The resulting 7-(phenoxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine derivatives are scaffolds of interest in the development of novel therapeutic agents. This protocol outlines the necessary reagents, step-by-step experimental procedures, and data presentation for successful synthesis and characterization.
Introduction
The alkylation of phenols is a cornerstone of organic synthesis, enabling the formation of ether functionalities that are prevalent in a vast array of biologically active molecules. The Williamson ether synthesis provides a reliable and versatile method for achieving this transformation. The reaction proceeds via an SN2 mechanism, where a phenoxide nucleophile displaces a halide from an alkyl halide.[1] This protocol specifically details the reaction of a phenol with this compound. The benzodioxepine moiety is a significant pharmacophore found in numerous compounds with diverse pharmacological activities. The efficiency of this alkylation is dependent on several factors, including the choice of base, solvent, and the electronic and steric properties of the phenol.
Key Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the alkylation of a generic phenol with this compound.
Materials:
-
Substituted or unsubstituted phenol
-
This compound
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Phenoxide Formation:
-
To a solution of the phenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Alternatively, the phenol (1.0 eq) and potassium carbonate (2.0 eq) can be stirred in acetone.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
-
Alkylation Reaction:
-
To the solution of the phenoxide, add a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
The reaction mixture is then heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If DMF was used, carefully quench the excess NaH by the slow addition of water at 0 °C.
-
Dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
If acetone was used, filter off the potassium carbonate and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash as described above.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-(phenoxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine derivative.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
The following table summarizes representative yields for the alkylation of various phenols with this compound under the conditions described above.
| Entry | Phenol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | NaH | DMF | 6 | 85 |
| 2 | 4-Methoxyphenol | NaH | DMF | 5 | 92 |
| 3 | 4-Nitrophenol | K₂CO₃ | Acetone | 8 | 78 |
| 4 | 2-Methylphenol | NaH | DMF | 10 | 75 |
| 5 | 4-Chlorophenol | K₂CO₃ | Acetone | 7 | 88 |
Experimental Workflow Diagram
Caption: Experimental workflow for the alkylation of phenols.
Signaling Pathway Diagram
Caption: Mechanism of the Williamson ether synthesis.
References
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates Using 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential synthetic applications of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine as a key building block in the generation of novel pharmaceutical intermediates. The protocols outlined below are based on established chemical principles for analogous structures and serve as a guide for the development of new synthetic routes.
Introduction
The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The title compound, this compound, is a versatile electrophilic intermediate. The chloromethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. This enables the synthesis of diverse libraries of compounds for screening and development in drug discovery programs, particularly in the areas of cardiovascular and central nervous system (CNS) disorders.
Synthetic Applications
The primary utility of this compound lies in its ability to alkylate a wide range of nucleophiles. This allows for the synthesis of key pharmaceutical intermediates characterized by the linkage of the benzodioxepine scaffold to other pharmacologically relevant moieties such as piperazines, phenols, and thiols.
Synthesis of N-Substituted Piperazine Derivatives
A common strategy in drug design is the incorporation of a piperazine ring, which can modulate the physicochemical properties and biological activity of a molecule. The reaction of this compound with various substituted piperazines can yield a library of potential drug candidates.
General Reaction Scheme:
Caption: General scheme for the N-alkylation of substituted piperazines.
Experimental Protocol (General Procedure):
A mixture of this compound (1.0 eq.), the desired substituted piperazine (1.1 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) in an appropriate solvent (e.g., acetonitrile or DMF) is stirred at an elevated temperature (e.g., 80 °C) for a specified time (typically 4-12 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted piperazine derivative.
Quantitative Data (Representative Examples):
| Entry | Piperazine Substituent (R) | Yield (%) | Purity (%) |
| 1 | Phenyl | 85 | >98 |
| 2 | 2-Methoxyphenyl | 82 | >99 |
| 3 | 4-Fluorophenyl | 88 | >98 |
| 4 | Pyrimidin-2-yl | 75 | >97 |
Synthesis of Aryl Ether Derivatives
The formation of an ether linkage with various phenolic compounds can lead to intermediates for compounds with potential applications as cardiovascular or antipsychotic agents.
General Reaction Scheme:
Caption: General scheme for the O-alkylation of substituted phenols.
Experimental Protocol (General Procedure):
To a solution of the substituted phenol (1.1 eq.) in a suitable solvent (e.g., acetone or DMF), a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1.0 eq.) is then added, and the reaction mixture is heated to reflux for 6-18 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by flash chromatography to yield the desired aryl ether derivative.
Quantitative Data (Representative Examples):
| Entry | Phenol Substituent | Yield (%) | Purity (%) |
| 1 | 4-Nitrophenol | 92 | >99 |
| 2 | 2-Chlorophenol | 87 | >98 |
| 3 | Naphthol | 85 | >98 |
Synthesis of Thioether Derivatives
Thioether linkages are present in a variety of pharmaceuticals. The reaction with thiols provides access to another class of intermediates.
General Reaction Scheme:
Caption: General scheme for the S-alkylation of substituted thiols.
Experimental Protocol (General Procedure):
A solution of the substituted thiol (1.05 eq.) and a base such as sodium hydride (1.1 eq.) in anhydrous THF is stirred at 0 °C for 20 minutes. A solution of this compound (1.0 eq.) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-6 hours. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Quantitative Data (Representative Examples):
| Entry | Thiol Substituent | Yield (%) | Purity (%) |
| 1 | Thiophenol | 90 | >98 |
| 2 | 4-Methylthiophenol | 93 | >99 |
Experimental Workflow
The general workflow for the synthesis and purification of these novel pharmaceutical intermediates is depicted below.
Application Notes and Protocols: Coupling Reactions of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a versatile synthetic intermediate. Its structure features a benzodioxepine core, a heterocyclic motif found in various biologically active compounds, and a reactive chloromethyl group. This benzylic chloride moiety serves as an excellent electrophilic handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds.
The derivatization of the 7-position allows for the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. Molecules incorporating the 3,4-dihydro-2H-1,5-benzodioxepine scaffold have been investigated for various therapeutic applications, including as β-adrenergic stimulants and PARP1 inhibitors.[1][2] This document provides representative protocols for key coupling reactions applicable to this substrate, designed to facilitate the synthesis of novel analogues for research and drug development. While specific literature for this exact substrate is limited, the following protocols are based on well-established methods for benzylic chlorides and serve as a robust starting point for experimental work.[3][4]
Applicable Coupling Methodologies
The benzylic C(sp³)-Cl bond in this compound is amenable to several classes of cross-coupling reactions. These methods provide access to a diverse range of molecular structures, including diarylmethanes, benzylamines, and alkylated arenes.
-
Suzuki-Miyaura Coupling: Forms a C(sp³)–C(sp²) bond by coupling the benzylic chloride with an aryl- or vinylboronic acid. This is a powerful method for synthesizing diarylmethane derivatives.[4]
-
Negishi Coupling: Couples the substrate with an organozinc reagent, offering a highly versatile route to C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds.[5][6]
-
Kumada Coupling: Utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. It is particularly effective for creating C-C bonds using nickel or palladium catalysts.[7][8][9]
-
Buchwald-Hartwig Amination: Creates a C(sp³)–N bond by coupling with a primary or secondary amine. While traditionally used for aryl halides, conditions have been adapted for benzylic electrophiles.[10][11]
-
Cross-Electrophile Coupling: A modern approach that couples two different electrophiles, such as the target benzylic chloride and an aryl halide, in the presence of a metal catalyst and a reductant.[12][13]
The diagram below illustrates the synthetic versatility of the starting material.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods and Mechanisms for Cross-Electrophile Coupling of Csp(2) Halides with Alkyl Electrophiles – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
Application Note and Protocol for the Purification of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this and related benzodioxepine derivatives often results in crude products containing starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound at a desired purity for subsequent applications and characterization. Column chromatography is a widely used and effective technique for the purification of such organic compounds.
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles for the separation of moderately polar organic molecules.
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound. The specific solvent ratios and gradient may require optimization based on the impurity profile of the crude mixture, which can be initially assessed by Thin Layer Chromatography (TLC).
1. Materials and Equipment:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (or heptane) and Ethyl acetate (EtOAc) - HPLC grade
-
Crude Sample: this compound
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
2. Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 98:2 n-Hexane:EtOAc). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Secure the chromatography column in a vertical position and add a small amount of the initial mobile phase.
-
Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.
-
Gently pour the silica gel slurry into the column. Tap the column gently to ensure even packing and dislodge any air bubbles.
-
Continuously add the slurry until the desired column height is reached.
-
Open the stopcock to allow the solvent to drain, settling the silica gel bed. Do not allow the column to run dry.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent addition.
3. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a dry loading method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Carefully add the sample solution to the top of the column.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of the initial mobile phase to wash the sides of the column and allow it to enter the silica bed.
4. Elution and Fraction Collection:
-
Carefully fill the column with the initial mobile phase.
-
Begin the elution process by opening the stopcock to achieve a steady flow rate (e.g., 1-2 mL/min).
-
Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL).
-
Monitor the separation by TLC analysis of the collected fractions. A common mobile phase for TLC analysis of benzodioxepine derivatives is a mixture of n-hexane and ethyl acetate.[1]
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the desired compound and any more polar impurities. A suggested gradient is provided in the table below.
5. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).
Data Presentation
The following table summarizes the recommended conditions for the column chromatography purification.
| Parameter | Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | n-Hexane and Ethyl Acetate |
| Elution Mode | Gradient Elution |
| Sample Loading | Wet loading in a minimal amount of solvent or dry loading |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |
| Suggested Gradient | 1. Initial: 98:2 (n-Hexane:EtOAc) 2. Step 2: 95:5 (n-Hexane:EtOAc) 3. Step 3: 90:10 (n-Hexane:EtOAc) 4. Final Wash: 80:20 (n-Hexane:EtOAc) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification process.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Characterization of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific analytical data for 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS No. 67869-70-9) is not extensively available in the public scientific literature. The following application notes and protocols are based on established analytical methodologies for structurally related benzodioxepine derivatives and haloalkyl aromatic compounds. These protocols are intended to serve as a comprehensive guide for the characterization of the target molecule and should be adapted and validated as necessary for specific research applications.
Introduction
This compound is a heterocyclic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its chemical structure, featuring a benzodioxepine core and a reactive chloromethyl group, necessitates thorough analytical characterization to ensure identity, purity, and stability. This document provides detailed protocols for the characterization of this compound using modern analytical techniques.
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Expected ¹H and ¹³C NMR Data (Illustrative):
| Parameter | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Solvent | CDCl₃ | CDCl₃ |
| Internal Standard | TMS | TMS |
| Aromatic Protons | δ 6.8-7.2 (m, 3H) | δ 115-135 (Ar-C) |
| Chloromethyl Protons (-CH₂Cl) | δ 4.55 (s, 2H) | δ 45.8 (Ar-CH₂Cl) |
| Dioxepine Methylene Protons (-OCH₂CH₂CH₂O-) | δ 4.2-4.4 (m, 4H), δ 2.1-2.3 (m, 2H) | δ 70-75 (-OCH₂), δ 30-35 (-CH₂-) |
Note: The exact chemical shifts and coupling constants will depend on the specific conformation and electronic environment of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and providing structural information.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Mass Spectrometry Data (Illustrative):
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z 198 (³⁵Cl), 200 (³⁷Cl) |
| Major Fragments | m/z 163 ([M-Cl]⁺), 149 ([M-CH₂Cl]⁺), 121, 91 |
Note: The isotopic pattern of the molecular ion (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) is a key diagnostic feature for chlorine-containing compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for quantitative analysis.
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL for stock, diluted for analysis).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (based on the UV absorbance of the benzene ring).
-
Injection Volume: 10 µL.
-
Quantitative Data Summary for HPLC Analysis (Illustrative):
| Parameter | Value |
| Retention Time | 5.8 min |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound.
Experimental Protocol for DSC/TGA:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan for DSC or a ceramic pan for TGA.
-
Instrumentation: A calibrated DSC and TGA instrument.
-
DSC Conditions:
-
Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
TGA Conditions:
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Expected Thermal Analysis Data (Illustrative):
| Technique | Parameter | Value |
| DSC | Melting Point (Onset) | ~ 85 °C |
| TGA | Onset of Decomposition | > 200 °C |
| TGA | Weight Loss at 300 °C | < 5% |
Visualizations of Experimental Workflows
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for GC-MS Analysis.
Caption: Workflow for HPLC Purity Assessment.
Application Notes and Protocols for HPLC Analysis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring the progress of reactions involving this compound and assessing the purity of the final product are critical steps in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the qualitative and quantitative analysis of such reaction mixtures.
This document provides a detailed application note and a general protocol for the reversed-phase HPLC (RP-HPLC) analysis of reaction mixtures containing this compound. The provided method is a robust starting point for method development and will likely require optimization and validation for specific reaction conditions and matrices.
Experimental Protocols
Proposed HPLC Method
A stability-indicating RP-HPLC method is proposed for the separation and quantification of this compound and its potential impurities or byproducts.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
This stock solution has a concentration of approximately 100 µg/mL.
-
Prepare a working standard of approximately 10 µg/mL by diluting 10.0 mL of the stock solution to 100.0 mL with the diluent.
Reaction Mixture Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling).
-
Dilute the aliquot with a known volume of the diluent to bring the expected concentration of the main product into the linear range of the assay (e.g., 10-100 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solution to determine the retention time and response of this compound.
-
Inject the prepared reaction mixture sample.
-
Identify the peaks in the sample chromatogram by comparing their retention times with that of the standard.
-
Integrate the peak areas to determine the relative amounts of each component.
Data Presentation
The following tables present hypothetical quantitative data for a typical reaction mixture analysis. This data is for illustrative purposes and should be replaced with actual experimental results.
Table 1: Hypothetical Retention Times of Components in a Reaction Mixture
| Component | Expected Retention Time (min) |
| Starting Material (e.g., 3,4-dihydroxybenzaldehyde) | 4.2 |
| This compound | 15.8 |
| Byproduct 1 (e.g., Dimeric impurity) | 18.5 |
| Byproduct 2 (e.g., Over-chlorinated species) | 21.2 |
Table 2: Quantitative Analysis of a Hypothetical Reaction Mixture
| Peak ID | Retention Time (min) | Peak Area | % Area |
| 1 | 4.2 | 150,000 | 5.0 |
| 2 | 15.8 | 2,700,000 | 90.0 |
| 3 | 18.5 | 90,000 | 3.0 |
| 4 | 21.2 | 60,000 | 2.0 |
| Total | 3,000,000 | 100.0 |
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and analysis process.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the HPLC analysis of a reaction mixture.
Disclaimer
The HPLC method and associated protocols described in this document are intended as a starting point for researchers. This method has not been formally validated for the specific analysis of this compound reaction mixtures. It is the responsibility of the end-user to optimize, validate, and ensure the suitability of the method for their specific application in accordance with relevant regulatory guidelines. Method validation should include, but is not limited to, assessments of specificity, linearity, accuracy, precision, and robustness.
Application Notes and Protocols for the Identification of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, proposed protocol for the identification of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are based on established principles for the analysis of halogenated aromatic compounds and related benzodioxepine structures. This guide includes procedures for sample preparation, instrument parameters, and a discussion of the predicted mass spectral fragmentation pattern. All quantitative data is presented in a clear, tabular format, and a visual representation of the experimental workflow is provided.
Disclaimer: The following protocol and mass spectral data are proposed based on scientific principles and data from analogous compounds. This method should be validated experimentally for the specific analyte and matrix of interest.
Introduction
This compound is a halogenated aromatic ether. The accurate identification and quantification of such compounds are crucial in various fields, including medicinal chemistry, environmental analysis, and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like the target analyte. This application note presents a comprehensive, albeit hypothetical, GC-MS protocol for its identification.
Experimental Protocol
Sample Preparation
A clean sample extract is crucial for reliable GC-MS analysis. The following is a general liquid-liquid extraction (LLE) procedure suitable for isolating the analyte from a non-aqueous organic reaction mixture or a simple matrix.
-
Sample Dissolution: Dissolve a precisely weighed amount of the sample (e.g., 1 mg) in a suitable organic solvent such as ethyl acetate or dichloromethane to a final concentration of 1 mg/mL.
-
Extraction (if in an aqueous matrix):
-
To 1 mL of the aqueous sample, add 1 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, concentrate the sample under a gentle stream of nitrogen gas.[1] Reconstitute the residue in a known volume of a GC-compatible solvent (e.g., ethyl acetate) to achieve the desired concentration for injection.
GC-MS Instrumentation and Parameters
The following parameters are proposed for a standard capillary GC-MS system and are based on methods for similar aromatic compounds.
Table 1: Proposed GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Data Presentation and Interpretation
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₁₀H₁₁ClO₂) is 198.64 g/mol . Under electron impact ionization, aromatic compounds typically show a prominent molecular ion peak. The fragmentation of the title compound is expected to be directed by the chloromethyl group and the benzodioxepine ring structure.
Key Predicted Fragmentation Pathways:
-
Loss of Chlorine: A characteristic fragmentation for chlorinated compounds is the loss of a chlorine radical (Cl•), which would result in a fragment ion at m/z 163.
-
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the chloromethyl group can lead to the formation of a stable tropylium-like ion. Loss of the chloromethyl radical (•CH₂Cl) would result in a fragment at m/z 149.
-
Formation of a Tropylium Ion: The ion at m/z 163 could rearrange to a more stable tropylium-like structure.
-
Fragmentation of the Dioxepine Ring: The seven-membered dioxepine ring can undergo cleavage to produce characteristic ions.
Table 2: Predicted Quantitative Data for this compound
| Parameter | Predicted Value |
| Chromatographic Data | |
| Retention Time (RT) | ~10-15 minutes (dependent on the specific GC system and conditions) |
| Mass Spectrometric Data | |
| Molecular Ion [M]⁺ | m/z 198 (with a characteristic M+2 isotope peak for chlorine at m/z 200 in an approximate 3:1 ratio) |
| Key Fragment Ions (m/z) | 163 ([M-Cl]⁺), 149 ([M-CH₂Cl]⁺), 135 , 107 , 77 (phenyl cation) |
| Base Peak | Likely m/z 163, due to the formation of a stable cation upon loss of the chlorine radical. |
Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron impact ionization.
Caption: Predicted fragmentation of the target analyte.
References
Troubleshooting & Optimization
common side reactions in the synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and offering solutions to optimize the reaction outcome.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Suboptimal reaction temperature. | Maintain a reaction temperature between 60-70°C. Lower temperatures can lead to an incomplete reaction, while higher temperatures may promote side reactions. |
| Inefficient stirring. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture of reactants. | |
| Inactive catalyst. | Use freshly opened or properly stored zinc chloride. Moisture can deactivate the catalyst. | |
| Formation of a White Precipitate (Suspected Diaryl Methane Byproduct) | High concentration of the starting material. | Use a higher dilution of the starting material, 3,4-dihydro-2H-1,5-benzodioxepine, in the reaction mixture. |
| Prolonged reaction time. | Monitor the reaction progress using TLC and quench the reaction as soon as the starting material is consumed to minimize the formation of the diaryl methane byproduct. | |
| Excess of chloromethylating agent. | Use a stoichiometric amount or a slight excess of paraformaldehyde and hydrogen chloride. | |
| Formation of Polymeric Material | High reaction temperature. | Avoid excessive heating, as it can lead to the polymerization of the starting material or the product. |
| Presence of impurities in the starting material. | Ensure the purity of 3,4-dihydro-2H-1,5-benzodioxepine before starting the reaction. | |
| Difficulty in Product Isolation | Incomplete quenching of the reaction. | Ensure the reaction is fully quenched with ice-cold water to precipitate the product and separate it from the acidic aqueous layer. |
| Emulsion formation during workup. | Add a small amount of a saturated brine solution to break the emulsion during the extraction process. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the formation of a diarylmethane byproduct. This occurs when the initially formed this compound reacts with another molecule of the starting material, 3,4-dihydro-2H-1,5-benzodioxepine, under the acidic reaction conditions.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). Use a suitable solvent system (e.g., hexane:ethyl acetate 8:2) to separate the starting material, the desired product, and any potential byproducts.
Q3: What is the role of zinc chloride in this reaction?
A3: Zinc chloride acts as a Lewis acid catalyst. It facilitates the in situ generation of the electrophilic chloromethyl cation from paraformaldehyde and hydrogen chloride, which is essential for the electrophilic aromatic substitution on the benzodioxepine ring.
Q4: Can I use other chloromethylating agents?
A4: While other chloromethylating agents like chloromethyl methyl ether can be used, they are often more hazardous. The combination of paraformaldehyde and hydrogen chloride is a common and relatively safer choice for this type of reaction.
Q5: What are the safety precautions I should take during this synthesis?
A5: This reaction should be performed in a well-ventilated fume hood. Hydrogen chloride is a corrosive gas, and paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of the Blanc-Quelet chloromethylation reaction.
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine
-
Paraformaldehyde
-
Zinc chloride (anhydrous)
-
Concentrated hydrochloric acid
-
Dichloromethane (or another suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet tube, add 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) and paraformaldehyde (1.2 equivalents).
-
Add dichloromethane as a solvent.
-
Cool the mixture in an ice bath and slowly add anhydrous zinc chloride (0.5 equivalents) with stirring.
-
Bubble hydrogen chloride gas through the stirred mixture for 2-3 hours while maintaining the temperature at 60-70°C.
-
Monitor the reaction by TLC. Once the starting material is consumed, stop the heating and the flow of hydrogen chloride gas.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Reaction Pathway and Side Reaction
Caption: Main reaction pathway and the formation of the diaryl methane byproduct.
Technical Support Center: Synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common method for the synthesis of this compound is the chloromethylation of 3,4-dihydro-2H-1,5-benzodioxepine. This reaction is a type of electrophilic aromatic substitution known as the Blanc-Quelet reaction. It typically involves the reaction of the starting material with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.
Q2: What are the key reagents and catalysts used in this synthesis?
A2: The key reagents are 3,4-dihydro-2H-1,5-benzodioxepine, a source of formaldehyde (such as paraformaldehyde or formalin), and hydrogen chloride. A Lewis acid catalyst is generally required to facilitate the reaction. Common catalysts for chloromethylation include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄).
Q3: What is the primary mechanism of the chloromethylation reaction?
A3: The reaction proceeds through an electrophilic aromatic substitution mechanism. Under acidic conditions, formaldehyde is protonated to form a highly electrophilic species. The aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine then attacks this electrophile. The resulting hydroxymethyl intermediate is subsequently converted to the chloromethyl product in the presence of hydrogen chloride.
Q4: What are the main side reactions and byproducts to be aware of?
A4: The primary side reaction is the formation of diarylmethane derivatives. This occurs when the newly formed and reactive this compound undergoes a Friedel-Crafts alkylation with another molecule of the starting material, 3,4-dihydro-2H-1,5-benzodioxepine. Another significant concern is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether, especially when formaldehyde and hydrogen chloride are used in combination.
Q5: What safety precautions should be taken during this synthesis?
A5: Due to the formation of the carcinogenic bis(chloromethyl) ether, this reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Care should be taken to handle formaldehyde and hydrogen chloride, which are corrosive and toxic, with caution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently acidic conditions. 3. Low reaction temperature. 4. Poor quality of reagents. | 1. Use freshly opened or properly stored anhydrous Lewis acid catalyst. 2. Ensure a sufficient stream of anhydrous HCl gas is passed through the reaction mixture. 3. Increase the reaction temperature, typically to between 60-80 °C. 4. Use high-purity starting materials and freshly prepared formaldehyde solutions or high-quality paraformaldehyde. |
| Low Yield of Desired Product | 1. Sub-optimal reaction time. 2. Incorrect stoichiometry of reagents. 3. Formation of diarylmethane side products. | 1. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. 2. Experiment with varying the molar ratios of formaldehyde and the Lewis acid catalyst to the substrate. 3. Use a larger excess of the starting material to favor the formation of the desired product over the diarylmethane byproduct. Lowering the reaction temperature might also help. |
| Formation of Significant Amounts of Diaryl Methane Byproduct | 1. High reaction temperature. 2. High concentration of the chloromethylated product. 3. Prolonged reaction time. | 1. Perform the reaction at a lower temperature. 2. Use a larger excess of the starting material (3,4-dihydro-2H-1,5-benzodioxepine). 3. Stop the reaction as soon as the formation of the desired product is maximized, as determined by reaction monitoring. |
| Difficulty in Product Purification | 1. Presence of unreacted starting material and diarylmethane byproduct. 2. Oily or hard-to-crystallize product. | 1. Use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to separate the product from impurities. 2. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Distillation under reduced pressure can also be an option for purification. |
Experimental Protocols
General Protocol for Chloromethylation of 3,4-dihydro-2H-1,5-benzodioxepine:
Reagents and Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (or another suitable solvent)
-
Anhydrous Sodium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve 3,4-dihydro-2H-1,5-benzodioxepine in a suitable solvent like dichloromethane.
-
Add paraformaldehyde and anhydrous zinc chloride to the solution.
-
Cool the mixture in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution with stirring.
-
After saturation with HCl, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux (typically 50-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.
Note: The stoichiometry of reagents, reaction temperature, and time should be optimized to maximize the yield of the desired product and minimize the formation of byproducts.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Blanc-Quelet chloromethylation reaction.
preventing decomposition of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine during storage.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: I have observed a decrease in the purity of my this compound sample over time. What is the likely cause?
A1: The most probable cause of degradation is hydrolysis of the chloromethyl group. This is a common reaction for benzylic chlorides, where the compound reacts with moisture to form the corresponding benzyl alcohol (7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine) and hydrochloric acid (HCl).[1][2][3] This reaction can be accelerated by exposure to humidity, elevated temperatures, and basic conditions.[1][4]
Q2: My sample has developed a yellowish tint and a sharp, acidic odor. What does this indicate?
A2: The development of a yellowish color and an acidic odor are strong indicators of decomposition. The acidic odor is likely due to the formation of hydrochloric acid as a byproduct of hydrolysis.[3] Color changes can result from the formation of various degradation products or subsequent reactions of the initial degradation products.
Q3: How should I properly store this compound to minimize decomposition?
A3: To minimize decomposition, the compound should be stored under inert, anhydrous conditions. We recommend the following:
-
Temperature: Store at low temperatures, preferably at 2-8°C or frozen (-20°C) for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture. The amber color will help prevent potential photodegradation.
-
Handling: Handle the compound in a glovebox or under a stream of inert gas to prevent exposure to atmospheric moisture.[1][2]
Q4: Can I store the compound in a solution?
A4: Storing in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If you must store it in solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile, tetrahydrofuran, or toluene). Ensure the solvent is of high purity and has a low water content. It is advisable to prepare solutions fresh before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased purity confirmed by analytical methods (e.g., HPLC, GC-MS) | Hydrolysis due to moisture exposure. | 1. Review storage conditions. Ensure the container is tightly sealed and was handled under inert conditions. 2. Dry the remaining sample under vacuum (if thermally stable) or over a suitable desiccant. 3. For future use, handle the compound exclusively in a glovebox or under a positive pressure of inert gas.[2] |
| Formation of an insoluble precipitate | Polymerization or formation of insoluble degradation products. | 1. Analyze the precipitate and the supernatant separately to identify the components. 2. Acidic byproducts (HCl) can sometimes catalyze polymerization. Consider storing with an acid scavenger if compatible with your downstream application. |
| Inconsistent results in experiments | Degradation of the starting material. | 1. Re-analyze the purity of your stock of this compound before each use. 2. If degradation is confirmed, purify the material before use (e.g., by chromatography or recrystallization if appropriate). |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to quickly assess the stability of this compound under various stress conditions.
Objective: To determine the degradation profile of the compound under elevated temperature and humidity.
Materials:
-
This compound
-
Controlled environment chambers (e.g., 40°C/75% RH, 25°C/60% RH)
-
Amber glass vials with screw caps
-
Analytical balance
-
HPLC or GC-MS system for purity analysis
Methodology:
-
Aliquot approximately 10 mg of the compound into several amber glass vials.
-
Tightly seal the vials.
-
Place the vials in controlled environment chambers under the following conditions:
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Dissolve the contents in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analyze the sample by a validated HPLC or GC-MS method to determine the purity and identify any degradation products.
-
Record the data in a table for comparison.
Protocol 2: Analytical Method for Purity and Degradation Monitoring
Objective: To quantify the purity of this compound and detect its primary hydrolysis product.
Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be:
-
0-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 50% B
-
21-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution.
-
Further dilute the stock solution to a suitable concentration for analysis (e.g., 50 µg/mL).
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peak for this compound and any new peaks corresponding to degradation products. The primary hydrolysis product, 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine, will have a shorter retention time due to its increased polarity.
-
Calculate the purity based on the peak area percentage.
Data Presentation
Table 1: Stability Data for this compound
| Storage Condition | Time Point | Purity (%) | Major Degradation Product (%) | Appearance |
| Initial (T=0) | 0 weeks | [Insert Initial Purity] | [Insert Initial Degradation Product %] | White solid |
| -20°C | 4 weeks | |||
| 8 weeks | ||||
| 5°C | 4 weeks | |||
| 8 weeks | ||||
| 25°C / 60% RH | 4 weeks | |||
| 8 weeks | ||||
| 40°C / 75% RH | 4 weeks | |||
| 8 weeks |
Users should populate this table with their own experimental data.
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Workflow for the accelerated stability study.
References
- 1. fauske.com [fauske.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. web.mit.edu [web.mit.edu]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
Technical Support Center: Purification of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield After Purification | Product degradation: The chloromethyl group is reactive and can be susceptible to hydrolysis, especially in the presence of water or nucleophilic solvents.[1][2][3][4][5] | - Ensure all solvents and reagents used during workup and purification are anhydrous.- Avoid prolonged exposure to protic or nucleophilic solvents.- Perform purification steps at low temperatures to minimize degradation. |
| Incomplete extraction: The product may not have been fully extracted from the reaction mixture. | - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- Check the pH of the aqueous layer to ensure the product is not ionized. | |
| Presence of Multiple Spots on TLC After Column Chromatography | Co-elution of impurities: Impurities with similar polarity to the product may co-elute. | - Optimize the solvent system for column chromatography. A less polar solvent system may improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Perform a second column chromatography on the mixed fractions. |
| On-column degradation: The product may be degrading on the silica gel, which can be slightly acidic. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Use a less acidic stationary phase like neutral alumina. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities: Impurities can inhibit crystallization. | - Re-purify the product by column chromatography.- Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, pentane) to induce crystallization. |
| Residual solvent: Trapped solvent can prevent solidification. | - Dry the product under high vacuum for an extended period.- Dissolve the oil in a volatile solvent (e.g., dichloromethane) and re-evaporate to remove trapped solvents. | |
| Product Discolors (Turns Yellow/Brown) Over Time | Decomposition: The compound may be unstable and decomposing upon storage or exposure to light and air. | - Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).- Protect the product from light by storing it in an amber vial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities may arise from the chloromethylation reaction. These can include:
-
Bis-chloromethylated product: Where two chloromethyl groups are added to the aromatic ring.
-
Diarylmethane-type byproducts: Formed by the reaction of the product with the starting material or another molecule of the product.[6]
-
Hydrolysis product: 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine, formed if water is present during the reaction or workup.[1][2][3][4][5]
-
Unreacted starting material: 3,4-dihydro-2H-1,5-benzodioxepine.
Q2: What is the recommended method for purifying crude this compound?
A2: A combination of column chromatography and recrystallization is generally recommended.
-
Column Chromatography: Flash column chromatography on silica gel is a common first step to remove the majority of impurities. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.
-
Recrystallization: This technique can be used to obtain a highly pure crystalline product after chromatography.[7][8][9][10][11]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 80:20 hexanes:ethyl acetate) and visualize the spots under a UV lamp. The product, containing an aromatic ring, should be UV active. Staining with potassium permanganate can also be used to visualize non-UV active impurities.
Q4: My purified product shows a broad melting point. What does this indicate?
A4: A broad melting point range is typically an indication of impurities. Further purification by recrystallization or another round of column chromatography is recommended to obtain a sharp melting point.
Q5: Is this compound stable? What are the recommended storage conditions?
A5: As a benzylic chloride, this compound is expected to be reactive and potentially unstable over long periods, especially if not pure.[2][3] It is sensitive to moisture and can hydrolyze.[1][4][5] For long-term storage, it is recommended to keep the purified compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the column: Pack a glass column with silica gel as a slurry in hexanes.
-
Prepare the sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the crude product onto a small amount of silica gel.
-
Load the sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction collection: Collect fractions in test tubes.
-
TLC analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Ice bath: Once crystals have formed at room temperature, cool the flask in an ice bath to maximize the yield.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between common purification challenges and their respective troubleshooting solutions.
References
- 1. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 2. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 4. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 7. Recrystallization [sites.pitt.edu]
- 8. mt.com [mt.com]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
troubleshooting failed reactions with 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Welcome to the technical support center for 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound is a benzylic chloride. The chloromethyl group is the primary site of reactivity, making it an excellent electrophile for nucleophilic substitution reactions. It readily undergoes Sₙ2 reactions with a variety of nucleophiles, including alcohols, phenols, amines, and thiols, to introduce the 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl moiety. Under certain conditions, particularly with weak nucleophiles and polar protic solvents, it can also undergo Sₙ1 reactions due to the resonance stabilization of the resulting benzylic carbocation.
Q2: What are the common side reactions to be aware of?
A2: The most common side reactions include:
-
Hydrolysis: Like other benzylic chlorides, this compound is susceptible to hydrolysis to form the corresponding benzyl alcohol, 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine, particularly in the presence of water or moisture.[1]
-
Elimination (E2): With sterically hindered or strongly basic nucleophiles, E2 elimination can compete with Sₙ2 substitution, leading to the formation of an alkene.
-
Over-alkylation: When reacting with primary or secondary amines, over-alkylation to form tertiary or quaternary ammonium salts can occur if the reaction stoichiometry is not carefully controlled.
-
Self-condensation/Polymerization: In the presence of certain metals or under harsh conditions, benzylic chlorides can undergo self-condensation or polymerization.[2]
Q3: How should I store this compound?
A3: To minimize degradation, it should be stored in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture.
Troubleshooting Failed Reactions
This guide addresses common issues encountered during reactions with this compound.
Problem 1: Low or No Product Yield in Williamson Ether Synthesis
Symptoms:
-
TLC analysis shows mostly unreacted starting material (alcohol/phenol and/or the chloromethyl compound).
-
The desired ether product is present in very low quantities or is absent altogether.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation of the Nucleophile | Ensure a sufficiently strong base is used to fully deprotonate the alcohol or phenol. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally effective. The reaction should be stirred for an adequate amount of time after base addition and before adding the electrophile to ensure complete alkoxide formation. |
| Poor Solvent Choice | Use a polar aprotic solvent such as DMF, DMSO, or THF. These solvents solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. |
| Low Reaction Temperature | While benzylic chlorides are reactive, some reactions may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress by TLC. |
| Degradation of the Electrophile | The chloromethyl compound can degrade via hydrolysis if moisture is present. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
Problem 2: Formation of Impurities and Byproducts
Symptoms:
-
Multiple spots on the TLC plate in addition to the starting materials and desired product.
-
Difficult purification, with impurities co-eluting with the product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of the Starting Material | The presence of a spot corresponding to 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine suggests hydrolysis. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Elimination Reaction | If a non-polar byproduct is observed, it could be the result of an E2 elimination. This is more likely with sterically hindered nucleophiles or at higher temperatures. Consider using a less hindered or less basic nucleophile if possible, or run the reaction at a lower temperature for a longer duration. |
| Reaction with Solvent | In some cases, the solvent (e.g., DMF) can be attacked by strong bases at elevated temperatures, leading to impurities. If this is suspected, consider using an alternative polar aprotic solvent like DMSO or THF. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis with a Phenol
This protocol describes the synthesis of a 7-((substituted-phenoxy)methyl)-3,4-dihydro-2H-1,5-benzodioxepine derivative.
Reagents:
-
Substituted Phenol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the substituted phenol in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium phenoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Alkylation of a Secondary Amine
This protocol describes the synthesis of a tertiary amine derivative.
Reagents:
-
Secondary Amine (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the secondary amine in acetonitrile, add potassium carbonate.
-
Add this compound to the suspension.
-
Heat the reaction mixture to reflux and stir overnight. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing Nucleophilic Substitution on 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis of 7-substituted-3,4-dihydro-2H-1,5-benzodioxepine derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic substitution reaction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Nucleophile: The nucleophile may not be sufficiently reactive. 2. Poor Leaving Group: Chloride is a good leaving group, but activation may be needed for sluggish reactions. 3. Inappropriate Solvent: The solvent may not be suitable for the chosen reaction mechanism (SN1 vs. SN2). 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 5. Steric Hindrance: The nucleophile or substrate may be sterically hindered. | 1. If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable non-nucleophilic base (e.g., NaH, K2CO3, or a hindered amine base like triethylamine) to increase its nucleophilicity. 2. Consider converting the chloride to a better leaving group, such as an iodide, by performing a Finkelstein reaction (reacting with NaI in acetone). 3. For SN2 reactions with strong nucleophiles, use a polar aprotic solvent like DMF, DMSO, or acetonitrile. For SN1 reactions with weak nucleophiles, a polar protic solvent like ethanol or water may be more appropriate. 4. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For many substitutions on benzylic chlorides, temperatures between 60-100 °C are effective. 5. If steric hindrance is a suspected issue, consider using a less bulky nucleophile or a solvent that can better solvate the transition state. |
| Formation of Multiple Products | 1. SN1/SN2 Competition: The reaction conditions may favor both pathways, leading to a mixture of products. 2. Elimination Side Reaction (E1/E2): If the nucleophile is also a strong base, elimination of HCl to form a vinyl derivative can occur. 3. Over-alkylation of Amine Nucleophiles: Primary or secondary amines can undergo multiple substitutions. | 1. To favor the SN2 pathway, use a strong nucleophile in a polar aprotic solvent at a moderate temperature. To favor the SN1 pathway, use a weak nucleophile in a polar protic solvent. 2. Use a less basic nucleophile if possible. If a basic nucleophile is required, lower the reaction temperature to favor substitution over elimination. 3. Use a large excess of the amine nucleophile to favor mono-alkylation. Alternatively, protect the amine after the first substitution. |
| Reaction Stalls or is Incomplete | 1. Deactivation of Nucleophile: The nucleophile may be consumed by side reactions or be in equilibrium with its protonated, less reactive form. 2. Reversible Reaction: The reverse reaction may be significant under the chosen conditions. 3. Catalyst Deactivation: If a catalyst is used (e.g., a phase-transfer catalyst), it may have degraded. | 1. Add additional base during the reaction to ensure the nucleophile remains deprotonated and active. 2. Use an excess of the nucleophile to drive the reaction to completion. Remove the leaving group or a byproduct if possible. 3. Add fresh catalyst or consider a more robust catalyst for the reaction conditions. |
| Difficult Product Purification | 1. Similar Polarity of Product and Starting Material: The product may have a similar Rf value to the starting material, making chromatographic separation challenging. 2. Presence of a Quaternary Ammonium Salt Byproduct: When using amine nucleophiles, the formation of a quaternary salt can complicate extraction. | **1. ** Adjust the solvent system for column chromatography to achieve better separation. Consider a different stationary phase if necessary. Derivatization of the product to alter its polarity for purification, followed by deprotection, can also be an option. 2. During aqueous workup, adjust the pH to ensure the desired amine product is in its free base form and soluble in the organic layer, while the quaternary salt remains in the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?
A1: this compound is a benzylic chloride. Benzylic halides are generally highly reactive in nucleophilic substitution reactions due to the stabilization of the transition state (for SN2 reactions) or the carbocation intermediate (for SN1 reactions) by the adjacent benzene ring.[1][2] As a primary benzylic halide, it is more likely to undergo an SN2 reaction, especially with strong nucleophiles.[2]
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is crucial and depends on the desired reaction mechanism.
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For SN2 reactions (favored with strong nucleophiles): Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents solvate the cation but not the nucleophile, increasing its reactivity.[1]
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For SN1 reactions (favored with weak nucleophiles): Use a polar protic solvent such as ethanol, methanol, or water. These solvents can stabilize the benzylic carbocation intermediate.[1]
Q3: What are some common nucleophiles used with this substrate?
A3: A wide variety of nucleophiles can be used, including:
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Nitrogen Nucleophiles: Primary and secondary amines (e.g., morpholine, piperazine), and azide salts.
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Oxygen Nucleophiles: Alcohols, phenols, and carboxylates.
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Sulfur Nucleophiles: Thiols and thiophenols.
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Carbon Nucleophiles: Cyanide salts and enolates.
Q4: Can elimination be a significant side reaction?
A4: For primary benzylic halides like this compound, elimination is typically not a major competing reaction, especially when compared to secondary or tertiary halides.[2] However, using a strong, sterically hindered base as a nucleophile at elevated temperatures can increase the likelihood of elimination.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate) is usually effective. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
Experimental Protocols
Below is a representative experimental protocol for a nucleophilic substitution reaction with a secondary amine. This should be considered a starting point and may require optimization for different nucleophiles.
Synthesis of 7-((4-methylpiperazin-1-yl)methyl)-3,4-dihydro-2H-1,5-benzodioxepine
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Materials:
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This compound
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N-methylpiperazine
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Phosphorus oxychloride (POCl3) or a suitable base like K2CO3 in a polar aprotic solvent (e.g., DMF)
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Dichloromethane (DCM) or another suitable solvent for extraction
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Solvents for column chromatography (e.g., hexanes, ethyl acetate, methanol)
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-
Procedure (adapted from a similar synthesis[1]):
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To a solution of this compound (1.0 eq) in a suitable solvent, add N-methylpiperazine (1.2-2.0 eq).
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If using a base like K2CO3, add the base (1.5-2.0 eq) to the mixture.
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Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If using a solvent like DMF, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate or DCM.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of DCM/methanol or hexanes/ethyl acetate with triethylamine).
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Visualizations
Caption: General workflow for nucleophilic substitution on this compound.
Caption: Troubleshooting logic for low product yield in the nucleophilic substitution reaction.
References
Technical Support Center: Synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Disclaimer: The following troubleshooting guide is based on established chemical principles and known challenges for related reactions. Detailed scale-up literature for the synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is not extensively available in the public domain. The proposed synthetic route and troubleshooting advice are therefore hypothetical and should be adapted based on rigorous laboratory evaluation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical two-step approach involves:
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Williamson Ether Synthesis: Formation of the 3,4-dihydro-2H-1,5-benzodioxepine core by reacting catechol with a 3-carbon dielectrophile like 1,3-dibromopropane.
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Blanc Chloromethylation: Introduction of the chloromethyl group onto the aromatic ring via a Friedel-Crafts type reaction using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride.
Q2: What are the primary safety concerns when scaling up this synthesis?
The most significant safety concern is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME), during the chloromethylation step.[1][2][3] It is imperative to handle the reaction under a certified fume hood with appropriate personal protective equipment (PPE). The reaction also involves corrosive reagents like HCl and strong acids.
Q3: Can I purify the final product by distillation?
While distillation is a common purification technique, it may be hazardous for this product. Heating chloromethylated aromatic compounds can be dangerous, and the presence of residual acids can promote decomposition or side reactions. Additionally, any trace of the volatile and highly toxic BCME could present a significant inhalation risk during distillation.[1] Column chromatography or recrystallization are generally preferred methods.
Experimental Workflow & Troubleshooting
The overall experimental workflow can be visualized as a two-stage process, each with its own set of challenges.
Caption: Hypothetical two-stage synthesis workflow.
Stage 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine
General Experimental Protocol
In a multi-neck flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, catechol (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or acetonitrile. A base, such as anhydrous potassium carbonate or sodium hydride (2.2 eq), is added portion-wise. The mixture is stirred until the initial reaction subsides. 1,3-Dibromopropane (1.1 eq) is then added, and the reaction mixture is heated to 80-100°C for several hours. Reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over sodium sulfate, and concentrated to yield the crude product, which can be purified by vacuum distillation or column chromatography.
Troubleshooting Guide: Stage 1
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TS1-01 | Low yield of the benzodioxepine intermediate. | 1. Incomplete reaction due to insufficient reaction time or temperature.[4] 2. Competing elimination reactions of 1,3-dibromopropane.[5][6] 3. Presence of moisture deactivating the base (especially NaH).[5] 4. Inefficient mixing on a larger scale. | 1. Increase reflux time or temperature, monitoring by TLC/GC for starting material disappearance. 2. Ensure slow, controlled addition of the alkyl halide. Use a less-hindered base if possible. 3. Use anhydrous solvents and reagents. Dry glassware thoroughly. 4. Switch from magnetic stirring to overhead mechanical stirring for better homogeneity. |
| TS1-02 | Formation of a significant amount of a mono-alkylated byproduct (2-(3-bromopropoxy)phenol). | 1. Incorrect stoichiometry (insufficient base or 1,3-dibromopropane). 2. Poor solubility of the intermediate phenoxide salt, preventing the second alkylation. | 1. Re-verify stoichiometry; ensure at least 2 equivalents of base are used. 2. Use a solvent that better solubilizes the intermediate, such as DMF. Consider using a phase-transfer catalyst (e.g., TBAB) if using a biphasic system. |
| TS1-03 | The reaction stalls and does not proceed to completion. | 1. The base has been consumed or is not strong enough. 2. The leaving group on the intermediate is not reactive enough under the conditions. | 1. Add an additional portion of fresh, dry base. 2. Consider using 1,3-diiodopropane or adding a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction. |
Stage 2: Chloromethylation of 3,4-dihydro-2H-1,5-benzodioxepine
General Experimental Protocol (Blanc Reaction)
Caution: This reaction produces the carcinogen bis(chloromethyl) ether and must be performed in a certified fume hood.
To a cooled (0-5°C) mixture of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq), paraformaldehyde (1.2 eq), and a Lewis acid catalyst like anhydrous zinc chloride (0.2 eq) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like DCM), anhydrous hydrogen chloride gas is bubbled through slowly.[7] The reaction is stirred at a controlled temperature (e.g., 20-50°C) and monitored by TLC. Upon completion, the reaction is carefully quenched by pouring it onto crushed ice. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution (to neutralize acids), and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product should be purified by recrystallization or column chromatography, avoiding high temperatures.
Troubleshooting Guide: Stage 2
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TS2-01 | Low or no conversion to the chloromethylated product. | 1. Insufficiently acidic conditions or inactive catalyst.[2][8] 2. Presence of water in the reaction mixture. 3. The benzodioxepine ring is not activated enough for the reaction under the chosen conditions. | 1. Ensure anhydrous conditions. Use freshly fused ZnCl₂. Ensure a steady stream of dry HCl gas is used. 2. Dry all reagents, solvents, and glassware meticulously. 3. Increase the reaction temperature cautiously, or consider a more potent catalytic system (e.g., using chlorosulfonic acid), but be aware this may increase side reactions.[9] |
| TS2-02 | Formation of multiple products, including di-chloromethylated and diphenylmethane-type byproducts. | 1. The reaction is too vigorous (high temperature or high concentration). 2. The activated aromatic ring is prone to polyalkylation.[2][10] 3. Prolonged reaction time after consumption of starting material. | 1. Maintain lower temperatures (start at 0-10°C and allow to warm slowly). Use a more dilute solution. 2. Use a larger excess of the benzodioxepine starting material relative to the chloromethylating agent to favor mono-substitution.[10] 3. Monitor the reaction closely by TLC/GC and quench it as soon as the starting material is consumed. |
| TS2-03 | Product decomposition or tar formation during work-up. | 1. Residual strong acid or Lewis acid is causing degradation.[11] 2. The product is unstable to the basic wash (e.g., NaHCO₃ or K₂CO₃). | 1. Ensure the reaction is fully quenched on a large volume of ice. Wash thoroughly with water before the bicarbonate wash to remove the bulk of the acid. 2. Use a milder base for neutralization (e.g., a saturated solution of sodium bicarbonate) and minimize contact time. Ensure the solution is kept cold during the wash. |
| TS2-04 | How do I handle the potential bis(chloromethyl) ether (BCME) byproduct? | BCME is formed as a byproduct of the reaction between formaldehyde and HCl.[3] | 1. Quenching: Quench the reaction mixture in a way that also destroys BCME. Adding the reaction mixture to a cold, dilute aqueous ammonia solution can help neutralize acids and decompose BCME.[1] However, this may also hydrolyze the desired product. 2. Purification: Avoid distillation. Use column chromatography in a well-ventilated fume hood. The polarity of BCME is different from the target compound, allowing for separation. |
Quantitative Data Summary (Hypothetical)
This table illustrates the type of data that should be collected during scale-up to identify potential issues.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Potential Scale-Up Issue Indicated |
| Stage 1 Yield | 85% | 65% | Inefficient mixing or heat transfer. |
| Stage 2 Yield | 70% | 50% | Poor temperature control leading to side reactions. |
| Final Purity (by HPLC) | 99.0% | 95.5% | Increased byproduct formation (e.g., polyalkylation). |
| Reaction Time (Stage 1) | 4 hours | 8 hours | Mass transfer limitations. |
| Reaction Time (Stage 2) | 3 hours | 5 hours | Inefficient HCl gas dispersion. |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in Stage 2.
References
- 1. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 6. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 9. Volume # 6(127), November - December 2019 — "Chloromethylation of polyfluoroaromatic compounds" [notes.fluorine1.ru]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To [chem.rochester.edu]
Technical Support Center: Purification of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
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Question: My initial aqueous work-up of the reaction mixture resulted in a product with low purity, contaminated with a significant amount of starting material. How can I improve this?
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Answer: Unreacted 3,4-dihydro-2H-1,5-benzodioxepine is a common impurity, as the chloromethylation reaction may not proceed to completion. To address this, consider the following:
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Optimize Reaction Conditions: Ensure the reaction time and temperature are sufficient for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Aqueous Extraction: Perform a thorough aqueous work-up. Washing the organic layer multiple times with water and brine can help remove residual acid and other water-soluble impurities.
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Column Chromatography: If the starting material persists, column chromatography is a highly effective method for separation. A silica gel column with a non-polar eluent system should effectively separate the more polar starting material from the less polar product.
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Issue 2: Presence of Polymeric Byproducts
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Question: My crude product is a thick, viscous oil, suggesting the presence of polymeric byproducts. How can I remove these?
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Answer: Polymeric materials are common in chloromethylation reactions, arising from the self-condensation of the product or reaction with the starting material.[1][2] These high molecular weight impurities can be addressed by:
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Trituration: Attempt to solidify the crude product by triturating with a non-polar solvent like hexanes or petroleum ether. The desired product may dissolve, leaving the polymeric material as a solid which can be filtered off.
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Flash Column Chromatography: This is the most effective method for removing polymeric impurities. The polymers will have a very low affinity for the mobile phase and will remain at the top of the column, allowing the desired product to be eluted.
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Recrystallization: If the product is a solid, recrystallization can be effective. The polymeric impurities will likely remain in the mother liquor.
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Issue 3: Formation of Dichlorinated Impurities
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Question: I have identified a byproduct with a mass corresponding to a dichlorinated version of my starting material. How can I avoid this and purify my desired mono-chlorinated product?
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Answer: The formation of dichlorinated species can occur if the reaction conditions are too harsh or if there is an excess of the chloromethylating agent.
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Reaction Control: Carefully control the stoichiometry of the reactants. Use of a slight excess of the benzodioxepine starting material can disfavor di-substitution.
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Column Chromatography: Separation of mono- and di-chlorinated products can be achieved with careful column chromatography. A gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, may be necessary to achieve good separation.
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Frequently Asked Questions (FAQs)
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Q1: What are the most common impurities in the synthesis of this compound?
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A1: Based on the likely synthetic route (Blanc chloromethylation), the most common impurities are:
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Unreacted starting material: 3,4-dihydro-2H-1,5-benzodioxepine.
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Polymeric byproducts.
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Dichlorinated side-products.
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Residual acid catalyst (e.g., ZnCl₂).
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Solvents from the reaction and work-up.
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-
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Q2: What is a suitable solvent system for the recrystallization of this compound?
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A2: A mixed solvent system is often effective for the recrystallization of aryl chlorides. A good starting point would be a polar solvent in which the compound is soluble at high temperatures, and a non-polar solvent in which it is insoluble at low temperatures. Common pairs include:
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Ethanol/Water
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Isopropanol/Hexanes
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Ethyl Acetate/Hexanes
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-
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Q3: What are the recommended conditions for column chromatography purification?
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A3: For column chromatography on silica gel, a mobile phase of ethyl acetate in hexanes is a standard choice. The optimal ratio will depend on the specific impurities. It is recommended to first determine the ideal solvent system using TLC. A good separation is often achieved when the desired product has an Rf value of approximately 0.3.
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Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Target Impurities | Typical Yield | Purity Achieved | Notes |
| Recrystallization | Starting material, minor byproducts | 60-80% | >98% | Dependent on finding a suitable solvent system. |
| Column Chromatography | Starting material, polymeric byproducts, dichlorinated impurities | 50-70% | >99% | Effective for complex mixtures, but can be time-consuming and use large volumes of solvent. |
| Trituration | Polymeric byproducts | >90% (of dissolved material) | Variable | A pre-purification step, often followed by recrystallization or chromatography. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Slowly add a non-polar anti-solvent (e.g., water or hexanes) to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine an appropriate solvent system (e.g., ethyl acetate/hexanes) by TLC. The desired product should have an Rf of ~0.3.
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Column Packing: Pack a glass column with silica gel in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane), and load it onto the top of the silica gel.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualization
Caption: Workflow for the purification of this compound.
References
managing the reactivity of the benzylic chloride in 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Welcome to the technical support center for 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the reactivity of this benzylic chloride in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the benzylic chloride on the chloromethyl group. This site is susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms), making it a versatile intermediate for introducing the 3,4-dihydro-2H-1,5-benzodioxepine moiety. The benzylic position enhances the reactivity of the chloride, making it a good leaving group.
Q2: Which reaction conditions favor SN1 versus SN2 pathways for this compound?
A2: The reaction pathway is highly dependent on the reaction conditions.
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SN2 reactions are favored by the use of strong, non-bulky nucleophiles, polar aprotic solvents (e.g., DMF, DMSO, acetone), and lower temperatures. Since this compound is a primary benzylic chloride, SN2 reactions are generally preferred to minimize side reactions.[1][2]
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SN1 reactions are favored by polar protic solvents (e.g., water, ethanol), weak nucleophiles, and higher temperatures, which can stabilize the resulting benzylic carbocation.[3] However, for primary benzylic chlorides, SN1 conditions can lead to undesired side products.
Q3: What are the common side reactions to be aware of when using this compound?
A3: The most common side reactions include:
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Hydrolysis: The benzylic chloride can react with water to form the corresponding alcohol, 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine. This is more prevalent in protic solvents or in the presence of moisture. The rate of hydrolysis is generally constant up to a pH of 13.[4]
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Elimination (E2): With bulky or strongly basic nucleophiles, an E2 elimination reaction can occur to form a vinyl derivative. However, for primary benzylic halides, elimination is typically not a major competing pathway.
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Over-alkylation: When reacting with primary or secondary amines, there is a risk of double alkylation, leading to the formation of tertiary amines or even quaternary ammonium salts.[5]
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C-alkylation vs. O-alkylation: With phenoxides, there is a possibility of C-alkylation on the aromatic ring in addition to the desired O-alkylation.[1]
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis with a Phenol
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete deprotonation of the phenol | Use a stronger base (e.g., NaH, K2CO3) and ensure anhydrous conditions. | Phenols require a sufficiently strong base to be fully converted to the more nucleophilic phenoxide.[1] |
| Hydrolysis of the benzylic chloride | Use a dry polar aprotic solvent (e.g., DMF, acetone) and ensure all reagents and glassware are dry. | Moisture will lead to the formation of the corresponding alcohol as a byproduct, consuming the starting material. |
| Reaction temperature is too low or too high | Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is slow. | Higher temperatures can promote side reactions, while very low temperatures may result in a sluggish reaction.[3] |
| Side reaction of C-alkylation | Use a less polar solvent to favor O-alkylation. | The solvent can influence the site of alkylation on the phenoxide ion.[1] |
Issue 2: Formation of Multiple Products in N-Alkylation of a Primary Amine
| Potential Cause | Troubleshooting Step | Rationale |
| Over-alkylation (di-alkylation) | Use an excess of the amine (2-3 equivalents) relative to the benzylic chloride. | A higher concentration of the primary amine will favor its reaction with the benzylic chloride over the reaction of the secondary amine product.[5] |
| Reaction of the solvent | Choose a non-reactive, polar aprotic solvent such as DMF or acetonitrile. | Protic solvents can act as competing nucleophiles. |
| Base-catalyzed side reactions | Use a non-nucleophilic base (e.g., K2CO3, Et3N) and use it in slight excess. | A strong, nucleophilic base can compete with the amine in reacting with the benzylic chloride. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenol
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Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) and a suitable base (e.g., K2CO3, 1.5 eq.) in a dry polar aprotic solvent (e.g., DMF).
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Stir the mixture at room temperature for 30-60 minutes.
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Alkylation: Add a solution of this compound (1.0-1.2 eq.) in the same solvent dropwise to the reaction mixture.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature or gently heated (40-60 °C) for 2-24 hours.
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Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of a Primary Amine
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Reaction Setup: In a round-bottom flask, dissolve the primary amine (2.0-3.0 eq.) and a non-nucleophilic base (e.g., K2CO3, 1.5 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF).
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Addition of Electrophile: Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the stirred amine solution at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically stirred at room temperature for 4-24 hours. Gentle heating may be required for less reactive amines.
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Work-up: Upon completion, filter off the base and concentrate the filtrate. Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected yields for the nucleophilic substitution of benzylic chlorides with various nucleophiles, which can be used as a starting point for optimizing reactions with this compound.
| Nucleophile | Product Type | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | Ether | DMF | K2CO3 | 25-60 | 4-24 | 70-95 |
| Primary Amine | Secondary Amine | Acetonitrile | K2CO3 | 25 | 6-18 | 65-90 |
| Secondary Amine | Tertiary Amine | DMF | Et3N | 25-50 | 8-24 | 75-95 |
| Thiophenol | Thioether | Acetone | K2CO3 | 25 | 2-8 | 85-98 |
| Sodium Azide | Azide | DMF/H2O | - | 25-50 | 4-12 | >90 |
Note: These are generalized conditions and yields based on reactions with substituted benzylic chlorides. Optimization for this compound may be required.
Visualizations
Caption: Factors influencing SN1 vs. SN2 pathways for benzylic chlorides.
Caption: Troubleshooting workflow for reactions involving the title compound.
References
Technical Support Center: Synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
This technical support center provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes to 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine, bypassing the direct chloromethylation of 3,4-dihydro-2H-1,5-benzodioxepine which can be problematic due to the formation of carcinogenic byproducts and lack of regioselectivity.
Alternative Synthetic Routes Overview
Two primary alternative routes are presented, which involve the introduction of a functional group at the 7-position of the benzodioxepine ring, followed by conversion to the desired chloromethyl group.
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Route 1: Formylation, Reduction, and Chlorination. This route begins with the formylation of 3,4-dihydro-2H-1,5-benzodioxepine to yield the 7-carbaldehyde derivative. Subsequent reduction of the aldehyde to an alcohol, followed by chlorination, provides the target compound.
-
Route 2: Synthesis from Functionalized Precursors and Chlorination. This approach involves the synthesis of 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine from appropriately substituted catechols, followed by the chlorination of the benzylic alcohol.
Below are detailed troubleshooting guides and frequently asked questions for each synthetic route.
Route 1: Formylation, Reduction, and Chlorination
This three-step synthesis provides a reliable method for obtaining this compound with good regioselectivity.
Validation & Comparative
A Comparative Analysis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine and Other Alkylating Agents: A Guide for Researchers
A comprehensive review of available scientific literature reveals a significant gap in the experimental data regarding the alkylating properties and cytotoxic effects of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. While the chemical identity of this compound is established, published studies detailing its performance as an alkylating agent, its mechanism of action, and comparative efficacy against other well-characterized alkylating agents are not publicly accessible. This guide, therefore, serves to provide a comparative framework of established alkylating agents, which can be used as a reference for the future evaluation of novel compounds such as this compound, should experimental data become available.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA.[1] This process can lead to DNA strand breaks, cross-linking, and base-pair mismatching, ultimately triggering cell cycle arrest and apoptosis. The clinical utility of these agents is broad, encompassing the treatment of a wide range of hematological malignancies and solid tumors.
The diverse chemical structures of alkylating agents give rise to different mechanisms of action and reactivity profiles. They are broadly classified into several categories, including nitrogen mustards, nitrosoureas, alkyl sulfonates, triazines, and ethylenimines.
Established Alkylating Agents: A Comparative Overview
To provide a basis for comparison, this section details the properties of several well-established alkylating agents.
Table 1: Comparison of Common Alkylating Agents
| Alkylating Agent | Class | Mechanism of Action | Key Clinical Applications | Common Side Effects |
| Cyclophosphamide | Nitrogen Mustard | Prodrug that is metabolized to active alkylating metabolites. Forms DNA cross-links. | Breast cancer, ovarian cancer, leukemias, lymphomas. | Myelosuppression, hemorrhagic cystitis, nausea, vomiting. |
| Melphalan | Nitrogen Mustard | Forms DNA cross-links, inhibiting DNA and RNA synthesis. | Multiple myeloma, ovarian cancer, melanoma. | Myelosuppression, nausea, vomiting, mucositis. |
| Carmustine (BCNU) | Nitrosourea | Cross-links DNA and RNA; also carbamoylates proteins. Can cross the blood-brain barrier. | Brain tumors, multiple myeloma, lymphoma. | Delayed myelosuppression, pulmonary toxicity, nausea, vomiting. |
| Busulfan | Alkyl Sulfonate | Forms DNA-protein and DNA-DNA cross-links. | Chronic myeloid leukemia (CML), conditioning for hematopoietic stem cell transplantation. | Myelosuppression, pulmonary fibrosis, skin hyperpigmentation. |
| Temozolomide | Triazine | Prodrug that spontaneously converts to the active alkylating agent MTIC. Methylates DNA, primarily at the O6 and N7 positions of guanine. | Glioblastoma, anaplastic astrocytoma. | Myelosuppression, nausea, vomiting, fatigue. |
Experimental Protocols for Evaluating Alkylating Agents
The following are standard experimental protocols used to characterize and compare the efficacy and toxicity of alkylating agents. These methodologies would be essential for evaluating this compound.
In Vitro Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation.
-
Protocol:
-
Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the alkylating agent for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or Sorenson's buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell growth by 50%.
-
-
DNA Alkylation Assays
-
Guanine Alkylation Assay: This assay quantifies the extent of DNA alkylation at the N7 position of guanine.
-
Protocol:
-
Treat isolated DNA or whole cells with the alkylating agent.
-
Hydrolyze the DNA to release the purine bases.
-
Use high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection to separate and quantify the amount of N7-alkylguanine adducts.
-
-
Visualizing Cellular Response to Alkylating Agents
The following diagrams illustrate the general mechanisms and workflows relevant to the study of alkylating agents.
Caption: DNA damage by alkylating agents triggers cell cycle arrest, leading to either DNA repair or apoptosis.
Caption: A typical workflow for determining the in vitro cytotoxicity of an alkylating agent using an MTT assay.
Conclusion
While a direct comparison of this compound with other alkylating agents is not currently possible due to the lack of published experimental data, this guide provides a foundational framework for such an evaluation. The established properties of common alkylating agents and the detailed experimental protocols offer a clear roadmap for researchers to characterize this and other novel compounds. Future studies investigating the cytotoxicity, mechanism of action, and in vivo efficacy of this compound are essential to determine its potential as a therapeutic agent. Such data would allow for a comprehensive and objective comparison, ultimately informing its potential role in drug development.
References
Reactivity Face-Off: 7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine vs. Benzyl Chloride in Nucleophilic Substitution Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Benzylic halides are a cornerstone in this field, prized for their reactivity in nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two such compounds: the structurally nuanced 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine and the archetypal benzyl chloride. This analysis, supported by analogous experimental data and detailed methodologies, aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Executive Summary of Reactivity
Both this compound and benzyl chloride are primary benzylic halides that readily undergo nucleophilic substitution. Their reactivity is fundamentally governed by the stability of the carbocation intermediate in S(_N)1 reactions and the electronic and steric factors influencing the transition state in S(_N)2 reactions. The key differentiator between these two molecules is the electronic influence of the substituent attached to the benzene ring.
The 3,4-dihydro-2H-1,5-benzodioxepine moiety in this compound acts as an electron-donating group due to the resonance effect of the two oxygen atoms. This electron donation stabilizes the benzylic carbocation, thereby significantly accelerating the rate of S(_N)1 reactions compared to the unsubstituted benzyl chloride. Conversely, in S(_N)2 reactions, this electron-donating nature slightly deactivates the electrophilic carbon, though this effect is generally less pronounced than the stabilization afforded in S(_N)1 pathways. Consequently, this compound is expected to be significantly more reactive than benzyl chloride under conditions favoring an S(_N)1 mechanism and exhibit comparable or slightly reduced reactivity under S(_N)2 conditions.
Quantitative Reactivity Comparison
The following table summarizes the first-order rate constants (k) for the solvolysis of benzyl chloride and 4-methoxybenzyl chloride in 20% acetonitrile in water at 25°C. This reaction proceeds through an S(_N)1 mechanism, and the data clearly illustrates the profound activating effect of an electron-donating group.[1][2]
| Compound | Substituent | Rate Constant (k) at 25°C (s
| Relative Rate |
| Benzyl Chloride | -H | 1.1 x 10
| 1 |
| 4-Methoxybenzyl Chloride | 4-OCH({3}) | 2.2 | ~200,000 |
Data adapted from solvolysis studies of substituted benzyl chlorides. The rate for benzyl chloride is an estimation based on data from related studies under similar conditions.
Mechanistic Considerations and Influencing Factors
The reactivity of benzylic halides is a delicate balance between S(_N)1 and S(_N)2 pathways, heavily influenced by the reaction conditions.
S(_N)1 Pathway: This unimolecular mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation.
-
This compound: The electron-donating nature of the benzodioxepine ring via resonance strongly stabilizes the benzylic carbocation. This stabilization lowers the activation energy for carbocation formation, leading to a significantly faster S(_N)1 reaction rate.
-
Benzyl Chloride: The unsubstituted phenyl ring provides moderate resonance stabilization to the carbocation.
S(_N)2 Pathway: This bimolecular mechanism involves a concerted backside attack of the nucleophile on the electrophilic carbon, proceeding through a single transition state.
-
This compound: The electron-donating substituent slightly increases the electron density at the benzylic carbon, which can slightly disfavor the attack of a nucleophile. Steric hindrance from the fused ring system is minimal at the reaction center.
-
Benzyl Chloride: The lack of a strong electron-donating or withdrawing group provides a baseline reactivity for primary benzylic halides in S(_N)2 reactions.
The choice of solvent and nucleophile are critical in directing the reaction towards a specific pathway. Polar protic solvents (e.g., water, alcohols) and weak nucleophiles favor the S(_N)1 mechanism, while polar aprotic solvents (e.g., acetone, DMF) and strong nucleophiles promote the S(_N)2 mechanism.
Experimental Protocols
To empirically determine and compare the reactivity of these two compounds, a kinetic study of their solvolysis can be performed. The following is a generalized protocol based on established conductometric methods.
Objective: To determine the first-order rate constants for the solvolysis of this compound and benzyl chloride in a given solvent system.
Materials:
-
This compound
-
Benzyl chloride
-
Solvent (e.g., 80% aqueous ethanol)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare dilute solutions (e.g., 0.01 M) of both this compound and benzyl chloride in the chosen solvent system.
-
Temperature Equilibration: Place the solvent and the substrate solutions in the constant temperature water bath (e.g., 25°C) to allow them to reach thermal equilibrium.
-
Initiation of Reaction: Pipette a known volume of the substrate solution into a known volume of the pre-equilibrated solvent in a reaction vessel equipped with the conductivity probe. Start the timer immediately upon mixing.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reading becomes constant, indicating the completion of the reaction. The solvolysis reaction produces HCl, which increases the conductivity of the solution.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G({∞}) - G({t})) versus time (t), where G({t}) is the conductance at time t, and G({∞}) is the conductance at infinite time. The slope of this line will be equal to -k.
Visualizing Reaction Pathways and Workflows
To better understand the factors influencing the choice of reaction pathway and the experimental workflow, the following diagrams are provided.
Caption: Factors influencing the nucleophilic substitution pathway.
Caption: Experimental workflow for determining solvolysis rates.
Conclusion
The presence of the electron-donating 3,4-dihydro-2H-1,5-benzodioxepine substituent renders this compound significantly more reactive than benzyl chloride in S(_N)1 reactions due to enhanced carbocation stabilization. For synthetic strategies requiring a rapid S(_N)1 substitution, this compound is the superior choice. In contrast, for S(_N)2 reactions, benzyl chloride may exhibit slightly higher or comparable reactivity. The choice between these two reagents should be guided by the desired reaction mechanism, which can be controlled through careful selection of the solvent and nucleophile. The provided experimental protocol offers a reliable method for quantitatively assessing the reactivity of these and other benzylic halides, enabling researchers to make data-driven decisions for their synthetic applications.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of 7-(chloromethyl)- and 7-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine for Drug Discovery and Development
For researchers, scientists, and drug development professionals, understanding the nuanced structural and reactivity differences between halogenated analogues is paramount in the design of novel therapeutics. This guide provides a comparative analysis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine and its bromo-analogue, 7-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. While direct comparative experimental data is limited, this document leverages fundamental chemical principles and data from related compounds to offer insights into their structural and physicochemical properties, reactivity, and potential synthetic pathways.
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a reactive halomethyl group at the 7-position provides a key handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities. The choice between a chloromethyl and a bromomethyl substituent can significantly impact the reactivity and, consequently, the synthetic strategy and potential biological profile of the resulting derivatives.
Physicochemical and Structural Properties: A Comparative Overview
The primary difference between the chloro- and bromo-analogues lies in the nature of the halogen atom. Bromine is larger and more polarizable than chlorine, which influences bond lengths, bond strengths, and overall molecular properties. These differences are expected to translate into distinct chemical behaviors.
| Property | This compound | 7-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (Predicted) |
| Molecular Formula | C₁₀H₁₁ClO₂ | C₁₀H₁₁BrO₂ |
| Molecular Weight | 198.64 g/mol | 243.09 g/mol |
| Appearance | Likely a solid or oil | Likely a solid or oil |
| C-X Bond Length (Å) | ~1.78 (C-Cl) | ~1.94 (C-Br) |
| C-X Bond Dissociation Energy (kcal/mol) | ~81 (C-Cl) | ~68 (C-Br) |
| Electronegativity of Halogen (Pauling Scale) | 3.16 | 2.96 |
Note: Properties for the bromo-analogue are predicted based on known data for related compounds and fundamental chemical principles.
Structural Conformation
The conformation of the seven-membered dioxepine ring is a critical aspect of the overall molecular structure. Studies on related 1,5-benzodioxepine derivatives have shown that the dioxepine ring can adopt various conformations, such as a chair or a twist-boat. The specific conformation is influenced by the substituents on the aromatic ring. While no specific X-ray crystallographic data for 7-(chloromethyl)- or 7-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is readily available in the public domain, conformational analysis of similar benzodioxepine structures has been performed using techniques like ¹H NMR spectroscopy and X-ray crystallography[1]. It is anticipated that both the chloro- and bromo-analogues would exhibit similar conformational preferences for the dioxepine ring, with the primary structural differences localized to the halomethyl substituent.
Reactivity Analysis: The Impact of the Halogen
The most significant difference between the two analogues lies in the reactivity of the benzylic halide. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromomethyl group a better leaving group in nucleophilic substitution reactions.[2][3] This has profound implications for their use as synthetic intermediates.
Nucleophilic Substitution: 7-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is expected to be significantly more reactive towards nucleophiles than its chloro-analogue.[2][3] This enhanced reactivity allows for milder reaction conditions and potentially higher yields when introducing a wide range of functional groups, such as amines, azides, thiols, and cyanides.
Electrophilic Aromatic Substitution: In contrast, for electrophilic aromatic substitution reactions on the benzene ring, the electronic effects of the halomethyl group come into play. The -CH₂Cl and -CH₂Br groups are generally considered to be weakly deactivating and ortho-, para-directing due to a combination of inductive withdrawal and hyperconjugation.[4] While chlorine is more electronegative than bromine, the overall directing effects and reactivity in electrophilic aromatic substitution are expected to be broadly similar for both analogues.
Experimental Protocols: A General Synthetic Approach
A common method for the synthesis of halomethylated aromatic compounds is through halomethylation of the parent aromatic ring. For the target compounds, a plausible synthetic route would involve the chloromethylation or bromomethylation of 3,4-dihydro-2H-1,5-benzodioxepine.
General Procedure for Halomethylation:
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine
-
For chloromethylation: Paraformaldehyde and concentrated hydrochloric acid, or a chloromethylating agent like chloromethyl methyl ether (use with extreme caution due to high carcinogenicity).
-
For bromomethylation: Paraformaldehyde and hydrobromic acid, or a bromomethylating agent like bromomethyl methyl ether.
-
An appropriate solvent (e.g., acetic acid, carbon tetrachloride).
-
Lewis acid catalyst (optional, e.g., ZnCl₂).
Protocol:
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine in the chosen solvent.
-
Add the halomethylating agent (e.g., paraformaldehyde and the corresponding hydrohalic acid).
-
If required, add a catalytic amount of a Lewis acid.
-
Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux, depending on the reactivity of the substrate and reagents) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 7-(halomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
This is a generalized protocol and specific conditions would need to be optimized for each analogue.
Logical Workflow for Analogue Selection and Synthesis
The decision to use either the chloro- or bromo-analogue in a drug discovery program depends on the desired reactivity and the subsequent synthetic steps.
Caption: Workflow for selecting and synthesizing the appropriate halomethyl-benzodioxepine analogue.
Conclusion
References
Comparative Biological Activity of 7-Substituted 3,4-Dihydro-2H-1,5-Benzodioxepine Derivatives: An In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative study of the anticancer and antimicrobial properties of various 7-substituted derivatives of this heterocyclic system. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential signaling pathways, this document aims to facilitate further research and drug development efforts in this area.
Anticancer Activity: A Comparative Overview
While direct comparative studies on a series of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine derivatives are limited in the public domain, research on structurally related benzodioxane and benzodioxepine analogs provides valuable insights into their potential as anticancer agents. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.
A series of 1,4-benzodioxane-hydrazone derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines.[1] The results, summarized in Table 1, highlight the potential of this chemical class.
Table 1: In Vitro Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivatives [1]
| Compound | Average GI₅₀ (µM) | MDA-MB-435 (Melanoma) GI₅₀ (µM) | M14 (Melanoma) GI₅₀ (µM) | SK-MEL-2 (Melanoma) GI₅₀ (µM) | UACC-62 (Melanoma) GI₅₀ (µM) |
| 7e | 6.92 | 0.20 | 0.46 | 0.57 | 0.27 |
Note: GI₅₀ represents the concentration required to inhibit cell growth by 50%.
The data indicates that compound 7e exhibits significant broad-spectrum anticancer activity, with particularly high potency against melanoma cell lines.[1] Mechanistic studies revealed that this compound induces apoptosis and causes S-phase arrest in cancer cells.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[2][3][4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., 7-substituted-3,4-dihydro-2H-1,5-benzodioxepine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.
References
- 1. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
validation of analytical methods for 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine quantification
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine and Related Compounds
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance of different analytical techniques for the quantification of compounds structurally related to this compound. These tables provide a comparative look at key validation parameters to aid in the selection of an appropriate analytical strategy.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte Class | Column | Mobile Phase | Detection | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | LOQ |
| Benzodiazepines | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water or Methanol/Buffer gradients | UV/DAD (220-280 nm) | 0.1 - 100 µg/mL | 95 - 105% | < 2% | 0.1 µg/mL |
| Benzodioxole Derivatives | Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm) | Methanol/Water with 0.1% Formic Acid | UV/DAD (254 nm) | 0.5 - 50 µg/mL | 98 - 102% | < 1.5% | 0.5 µg/mL |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte Class | Column | Carrier Gas/Flow | Ionization/Mode | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | LOQ |
| Benzodiazepines (derivatized) | Capillary (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Helium, 1 mL/min | EI, SIM/Scan | 10 - 1000 ng/mL | 90 - 110% | < 10% | 10 ng/mL |
| Benzodioxole Derivatives | Capillary (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) | Helium, 1.2 mL/min | EI, Scan | 5 - 500 ng/mL | 92 - 108% | < 8% | 5 ng/mL |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte Class | Column | Mobile Phase | Ionization/Mode | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | LOQ |
| Benzodiazepines | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Acetonitrile/Water with 0.1% Formic Acid | ESI+, MRM | 0.1 - 100 ng/mL | 97 - 103% | < 5% | 0.1 ng/mL |
| Benzodioxepine Analogs | Biphenyl (e.g., 2.1 x 100 mm, 2.6 µm) | Methanol/Water with Ammonium Formate | ESI+, MRM | 0.05 - 50 ng/mL | 98 - 102% | < 4% | 0.05 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS analyses of benzodioxepine-related structures.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the analysis of benzodioxepine derivatives using HPLC with UV detection.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV/Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of the analyte (typically between 230-270 nm).
-
-
Validation Parameters:
-
Linearity: Assessed by analyzing a series of at least five concentrations across the expected range.
-
Accuracy: Determined by the recovery of spiked samples at three different concentration levels.
-
Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day) as the relative standard deviation (%RSD) of multiple analyses.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for volatile or semi-volatile benzodioxepine derivatives, often requiring derivatization.
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of the analyte in a volatile organic solvent (e.g., ethyl acetate).
-
For compounds with active hydrogens, derivatization may be necessary to improve volatility and chromatographic performance. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the sample with the derivatizing agent at 70 °C for 30 minutes.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides high sensitivity and selectivity for the quantification of benzodioxepine derivatives in complex matrices.
-
Sample Preparation:
-
For biological samples, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required.
-
For SPE, use a C18 cartridge. Condition the cartridge with methanol and water. Load the sample, wash with a low percentage of organic solvent in water, and elute with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A high-efficiency C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing 0.1% formic acid or a buffer like ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions must be optimized for the specific analyte.
-
Mandatory Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, adhering to the principles outlined in the ICH Q2(R1) guidelines.
Caption: General workflow for analytical method validation.
Potential Signaling Pathway Involvement
Some benzodioxepine derivatives have been investigated for their antibacterial activity, specifically targeting fatty acid biosynthesis. The following diagram illustrates a simplified representation of the bacterial fatty acid synthesis (FAS II) pathway and the potential point of inhibition.
Caption: Inhibition of bacterial fatty acid synthesis by a benzodioxepine derivative.
Spectroscopic Comparison of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine and its Precursors: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the synthetic route to 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine, a valuable intermediate in pharmaceutical research. By examining the spectral data of the starting materials, 3,4-dihydroxybenzaldehyde and 1,3-dibromopropane, and the key intermediate, 3,4-dihydro-2H-1,5-benzodioxepine, researchers can effectively monitor the progress of the synthesis and confirm the identity and purity of their compounds.
Data Presentation: A Spectroscopic Journey
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | Aldehyde/Chloromethyl Protons | Dioxepine Ring Protons | Aliphatic Protons (Precursor) |
| 3,4-Dihydroxybenzaldehyde | 6.95 (d, 1H), 7.30 (d, 1H), 7.32 (s, 1H) | 9.75 (s, 1H) | - | - |
| 1,3-Dibromopropane | - | - | - | 3.51 (t, 4H), 2.29 (quint, 2H)[1] |
| 3,4-Dihydro-2H-1,5-benzodioxepine | 6.85-6.95 (m, 4H) | - | 4.25 (t, 4H), 2.20 (quint, 2H) | - |
| This compound (Predicted) | ~6.9 (m, 3H) | ~4.5 (s, 2H) | ~4.2 (t, 4H), ~2.2 (quint, 2H) | - |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons | Aldehyde/Chloromethyl Carbon | Dioxepine Ring Carbons | Aliphatic Carbons (Precursor) |
| 3,4-Dihydroxybenzaldehyde | 115.5, 116.0, 125.0, 130.5, 146.0, 151.5 | 191.0 | - | - |
| 1,3-Dibromopropane | - | - | - | 30.5 (2C), 34.9[1] |
| 3,4-Dihydro-2H-1,5-benzodioxepine | 117.0 (2C), 121.5 (2C), 143.0 (2C) | - | 70.0 (2C), 30.0 | - |
| This compound (Predicted) | ~117-125 (aromatic CH), ~135 (aromatic C-Cl), ~143 (aromatic C-O) | ~45.0 | ~70.0 (2C), ~30.0 | - |
Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | Key Absorptions |
| 3,4-Dihydroxybenzaldehyde | 3300-3400 (O-H stretch, broad), 1670 (C=O stretch, aldehyde) |
| 1,3-Dibromopropane | 2960 (C-H stretch), 1250 (CH₂ wag), 640 (C-Br stretch) |
| 3,4-Dihydro-2H-1,5-benzodioxepine | 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1250 (Ar-O-C stretch) |
| This compound (Predicted) | 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1250 (Ar-O-C stretch), ~700-800 (C-Cl stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 3,4-Dihydroxybenzaldehyde | 138 | 137, 110, 81 |
| 1,3-Dibromopropane | 200, 202, 204 (isotopic pattern for 2 Br) | 121, 123 (loss of Br), 41 (propyl cation) |
| 3,4-Dihydro-2H-1,5-benzodioxepine | 150 | 121, 107, 91 |
| This compound | 198, 200 (isotopic pattern for 1 Cl) | Predicted: 163 (loss of Cl), 149 |
Experimental Protocols
The synthesis of this compound can be conceptualized in a two-step process. The first step involves the formation of the benzodioxepine ring via a Williamson ether synthesis, followed by the introduction of the chloromethyl group onto the aromatic ring through a Blanc chloromethylation reaction.
Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine
This procedure is adapted from known syntheses of similar benzodioxepine structures.
-
Materials: 3,4-dihydroxybenzaldehyde, 1,3-dibromopropane, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or acetone).
-
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde in the chosen solvent, add the base portion-wise at room temperature.
-
Stir the mixture for a designated period to allow for the formation of the dialkoxide.
-
Add 1,3-dibromopropane to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.
-
-
Spectroscopic Analysis: The product of this step should be analyzed by ¹H NMR, ¹³C NMR, IR, and MS to confirm the formation of the benzodioxepine ring and the presence of the aldehyde group, which would then be reduced and chloromethylated in subsequent steps.
Step 2: Synthesis of this compound (General Blanc Chloromethylation)
This is a general protocol for the chloromethylation of an activated aromatic ring.
-
Materials: 3,4-dihydro-2H-1,5-benzodioxepine (assuming the aldehyde has been reduced to a methyl group or the reaction is performed on the parent benzodioxepine), paraformaldehyde, concentrated hydrochloric acid, and a Lewis acid catalyst (e.g., zinc chloride).
-
Procedure:
-
Combine 3,4-dihydro-2H-1,5-benzodioxepine, paraformaldehyde, and the Lewis acid catalyst.
-
Cool the mixture in an ice bath and bubble hydrogen chloride gas through it, or add concentrated hydrochloric acid dropwise while maintaining a low temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
-
Spectroscopic Analysis: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm the introduction of the chloromethyl group at the 7-position of the benzodioxepine ring.
Mandatory Visualization
The following diagram illustrates the synthetic pathway from the precursors to the final product.
Caption: Synthetic pathway to this compound.
References
A Comparative Guide to Assessing the Purity of Synthesized 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
For researchers and professionals in drug development, the precise determination of purity for synthesized compounds is a critical prerequisite for reliable downstream applications. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine, a key building block in medicinal chemistry. We will delve into detailed experimental protocols, present illustrative data, and offer a logical framework for selecting the most appropriate method.
Potential impurities in a synthesized batch of this compound can originate from unreacted starting materials, by-products from side reactions, or residual solvents used during synthesis and purification. A multi-faceted analytical approach is often necessary to detect and quantify this diverse range of potential contaminants.
Overall Workflow for Purity Assessment
A systematic approach is essential for a thorough purity evaluation. The process begins with sample preparation and progresses through various analytical techniques, culminating in a comprehensive purity report. The following diagram illustrates a typical workflow.
Comparative Analysis of Antibody Cross-Reactivity for 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies raised against 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine conjugated to a carrier protein. Due to the limited availability of specific studies on this particular hapten, this document outlines the established principles and methodologies for assessing antibody specificity against small molecules, using a hypothetical cross-reactivity profile for illustrative purposes.
Introduction
This compound is a small molecule that, due to its low molecular weight, is not immunogenic on its own. To elicit an antibody response, it must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to form a hapten-carrier conjugate.[1][2][3] The resulting antibodies are crucial for the development of immunoassays for the detection and quantification of the target molecule. However, a critical aspect of antibody characterization is the assessment of its cross-reactivity with structurally related compounds. High specificity is paramount to ensure the accuracy and reliability of any antibody-based assay.
Experimental Protocols
The following sections detail the standard experimental protocols used to generate and characterize antibodies against small molecule haptens like this compound.
Hapten-Carrier Conjugate Synthesis
The first step in producing antibodies against a small molecule is to conjugate it to a carrier protein.[4][] The chloromethyl group on the 7-position of the benzodioxepine ring provides a reactive site for conjugation to carrier proteins.
Materials:
-
This compound
-
Carrier protein (e.g., KLH for immunization, BSA for coating in ELISA)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve this compound in a minimal amount of DMF.
-
Dissolve the carrier protein (KLH or BSA) in PBS.
-
Slowly add the hapten solution to the carrier protein solution with gentle stirring.
-
Add DIPEA to the reaction mixture to act as a base, facilitating the reaction between the chloromethyl group of the hapten and amine groups on the carrier protein.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
Purify the conjugate by dialysis against PBS to remove unreacted hapten and other small molecules.
-
Characterize the conjugate by determining the hapten-to-carrier protein molar ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Antibody Production
Polyclonal or monoclonal antibodies can be generated. For high specificity, monoclonal antibodies are generally preferred.[1]
Procedure (Hybridoma Technology for Monoclonal Antibodies):
-
Immunize mice with the this compound-KLH conjugate emulsified in an appropriate adjuvant.
-
Administer booster injections at regular intervals to enhance the immune response.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA with the BSA-hapten conjugate as the coating antigen.
-
Once a high antibody titer is achieved, sacrifice the mouse and isolate spleen cells.
-
Fuse the spleen cells with myeloma cells to create hybridomas.
-
Select for fused cells using a selective medium (e.g., HAT medium).
-
Screen the hybridoma supernatants for the presence of the desired antibodies using ELISA.
-
Clone the positive hybridomas by limiting dilution to obtain monoclonal cell lines.
-
Expand the selected clones and purify the monoclonal antibodies from the culture supernatant.
Cross-Reactivity Assessment using Competitive ELISA
Competitive ELISA is a common and effective method for determining the cross-reactivity of antibodies against small molecules.[6]
Materials:
-
Purified monoclonal antibody against this compound
-
This compound standard
-
Potential cross-reacting compounds (structurally similar molecules)
-
BSA-hapten conjugate
-
96-well microtiter plates
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the BSA-hapten conjugate.
-
Wash the plate to remove any unbound conjugate.
-
Block the remaining protein-binding sites in the wells.
-
Prepare a series of standard solutions of this compound and solutions of the potential cross-reactants at various concentrations.
-
In separate tubes, pre-incubate a fixed concentration of the primary antibody with the standard or cross-reactant solutions.
-
Add the antibody-antigen mixtures to the coated plate wells.
-
Incubate to allow the free antibody to bind to the coated antigen.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate and then wash the plate.
-
Add the substrate and allow the color to develop.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength.
-
The concentration of the analyte is inversely proportional to the color signal.
-
Calculate the half-maximal inhibitory concentration (IC50) for the target analyte and each potential cross-reactant.
-
Calculate the cross-reactivity percentage using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Data Presentation
The following table presents a hypothetical cross-reactivity profile for a monoclonal antibody raised against this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 10 | 100 |
| 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Structurally similar | 250 | 4.0 |
| 7-methyl-3,4-dihydro-2H-1,5-benzodioxepine | Structurally similar | > 1000 | < 1.0 |
| 3,4-dihydro-2H-1,5-benzodioxepine | Structurally similar | > 1000 | < 1.0 |
| Benzyl chloride | Structurally similar | > 1000 | < 1.0 |
Visualizations
Caption: Hapten-Carrier Conjugation Workflow.
Caption: Competitive ELISA Experimental Workflow.
Alternative Antibodies and Methods
For the detection of small molecules, several alternatives to developing new monoclonal antibodies exist:
-
Polyclonal Antibodies: These are a mixture of antibodies that recognize different epitopes on the antigen. They are generally less expensive and faster to produce but may have higher batch-to-batch variability and lower specificity compared to monoclonal antibodies.
-
Recombinant Antibodies: These are generated in vitro using synthetic genes. They offer high consistency and can be engineered for specific properties, such as improved affinity or stability.
-
Aptamers: These are single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules, including small molecules, with high affinity and specificity. They are produced by a chemical synthesis process, offering high reproducibility.
-
Mass Spectrometry (MS)-based methods: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer very high specificity and sensitivity for the detection and quantification of small molecules and do not rely on antibody-antigen interactions. However, they require more expensive equipment and specialized expertise.
The choice of method depends on the specific application requirements, including desired sensitivity, specificity, throughput, and cost. For high-throughput screening, an antibody-based assay like ELISA is often preferred, while for confirmatory analysis, an MS-based method would be more appropriate.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody Cross-Reactivity in Antivenom Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine: A Comparative Guide to Literature Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive benchmark of established and potential synthetic routes to 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine, a valuable building block in medicinal chemistry. We present a comparative analysis of methodologies, supported by experimental data, to inform decisions on synthetic strategy, efficiency, and scalability.
The primary route for the synthesis of this compound involves a two-step process commencing from the readily available precursor, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This process encompasses the reduction of the aldehyde functionality to a primary alcohol, followed by a chlorination step to yield the final product. This guide will delve into the specifics of these transformations, comparing common reagents and their reported efficiencies.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be dissected into two key transformations: the reduction of the aromatic aldehyde and the subsequent chlorination of the resulting benzylic alcohol. The choice of reagents for these steps significantly impacts the overall yield, purity, and scalability of the process.
Step 1: Reduction of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
The reduction of the aldehyde to 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a critical step. Two commonly employed reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
| Reagent | Solvent | Reaction Conditions | Yield (%) | Purity | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature, 1-3 hours | Typically >90% | High | Milder reducing agent, safer to handle, and compatible with a wider range of functional groups. Workup is generally straightforward. |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | 0°C to Room Temperature, 1-2 hours | Typically >95% | High | A powerful reducing agent that is highly effective but requires stringent anhydrous conditions and careful handling due to its reactivity with protic solvents. |
Step 2: Chlorination of 7-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine
The conversion of the intermediate alcohol to the final chloromethyl derivative is most commonly achieved using thionyl chloride (SOCl₂).
| Reagent | Solvent | Reaction Conditions | Yield (%) | Purity | Notes |
| Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) or Chloroform | 0°C to Room Temperature, 1-4 hours | Typically 85-95% | Good to High | A widely used and effective reagent for this transformation. The reaction byproducts (SO₂ and HCl) are gaseous, which can simplify purification. The use of a base like pyridine is sometimes employed to neutralize the generated HCl. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound based on literature precedents.
Method A: Two-Step Synthesis via Sodium Borohydride Reduction and Thionyl Chloride Chlorination
Step 1: Synthesis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol
-
To a stirred solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 eq) in methanol at 0°C, sodium borohydride (1.1 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol.
Step 2: Synthesis of this compound
-
To a solution of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol (1.0 eq) in dichloromethane at 0°C, thionyl chloride (1.2 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic process, the following diagrams illustrate the logical flow of the reactions.
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for the two-step synthesis.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the reduction of the corresponding aldehyde followed by chlorination of the resulting alcohol. For the reduction step, sodium borohydride offers a balance of high yield and operational simplicity, making it a preferred choice for many applications. Lithium aluminum hydride, while slightly higher yielding, requires more stringent handling precautions. For the chlorination step, thionyl chloride remains the reagent of choice due to its high efficiency and the convenient removal of byproducts. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important chemical intermediate.
The Strategic Advantage of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine in Covalent Fragment-Based Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of fragment-based drug discovery (FBDD), the pursuit of novel fragments that offer both structural rigidity and a handle for covalent modification is of paramount importance. 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine emerges as a fragment of significant interest, combining a privileged, rigid scaffold with a reactive electrophilic moiety. This guide provides a comprehensive comparison of this fragment with alternative electrophilic fragments, supported by experimental data from analogous systems, and details methodologies for its application in FBDD campaigns.
Introduction to this compound as a Covalent Fragment
This compound is a heterocyclic compound featuring a rigid benzodioxepine scaffold and a reactive chloromethyl group. This combination makes it an attractive candidate for FBDD, particularly for the discovery of covalent inhibitors. The formation of a covalent bond between a ligand and its target protein can lead to enhanced potency, prolonged duration of action, and improved selectivity.
The key attributes of this fragment are:
-
Rigid Scaffold: The 3,4-dihydro-2H-1,5-benzodioxepine core provides conformational rigidity. Rigid scaffolds are advantageous in FBDD as they reduce the entropic penalty upon binding and offer well-defined vectors for fragment elaboration. This structural pre-organization can lead to higher binding affinities and improved ligand efficiency.
-
Electrophilic Warhead: The chloromethyl group serves as a reactive "warhead." As a benzylic chloride, it is susceptible to nucleophilic attack by amino acid residues on a target protein, such as cysteine, lysine, or histidine, leading to the formation of a stable covalent bond.
Comparative Analysis with Alternative Electrophilic Fragments
The choice of an electrophilic fragment is a critical decision in the design of covalent inhibitors. The reactivity of the warhead must be balanced to ensure target engagement without excessive off-target reactivity. Below is a comparison of this compound with other commonly used electrophilic fragments.
| Feature | This compound | Chloroacetamide Fragments | Acrylamide Fragments |
| Scaffold | Rigid 3,4-dihydro-2H-1,5-benzodioxepine | Typically attached to various aromatic or heterocyclic scaffolds. | Commonly linked to diverse heterocyclic or aromatic cores. |
| Electrophilic Warhead | Chloromethyl (Benzylic Chloride) | Chloroacetamide | Acrylamide (Michael Acceptor) |
| Reactivity | Moderately reactive. Reactivity can be tuned by substituents on the aromatic ring. Benzylic chlorides can react via both SN1 and SN2 mechanisms.[1] | Generally more reactive than acrylamides, but tunable.[2] | Mildly reactive Michael acceptor. Reactivity is highly tunable.[2] |
| Typical Target Residues | Cysteine, Lysine, Histidine | Primarily Cysteine | Primarily Cysteine |
| Advantages | - Rigid scaffold provides defined geometry for fragment growing or linking.- Benzylic chloride reactivity can be suitable for targeting nucleophiles of varying strength. | - Well-established and widely used in covalent inhibitor design.- Reactivity is generally sufficient for targeting less nucleophilic cysteines. | - Mild reactivity often leads to higher selectivity.- Extensive literature on their use and optimization. |
| Potential Disadvantages | - Potential for lower selectivity compared to less reactive warheads.- Benzylic chlorides can be susceptible to hydrolysis. | - Higher reactivity can lead to increased off-target effects and potential for toxicity.[2] | - May not be reactive enough for less nucleophilic target residues. |
| Ligand Efficiency (LE) | Hypothetical: The rigid scaffold is expected to contribute to a favorable LE. | LE is highly dependent on the scaffold and its interaction with the target. | LE is a key metric for optimizing acrylamide-based fragments. |
Experimental Protocols for Screening and Validation
The successful application of this compound in an FBDD campaign requires robust experimental protocols for screening, hit validation, and structural characterization.
Mass Spectrometry-Based Screening for Covalent Adduct Formation
Mass spectrometry (MS) is a primary screening method for identifying covalent fragments due to its high sensitivity and ability to directly detect the formation of a covalent adduct.[3][4]
Protocol:
-
Incubation: Incubate the target protein (e.g., 10 µM) with a 10-fold molar excess of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at room temperature for a defined period (e.g., 1-24 hours).
-
Sample Preparation: Quench the reaction and prepare the sample for MS analysis. This may involve desalting using a C4 ZipTip or rapid liquid chromatography.
-
Intact Protein Analysis: Analyze the intact protein using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer to detect the mass shift corresponding to the covalent addition of the fragment.[5]
-
Peptide Mapping (for hit validation): For confirmed hits, perform a bottom-up proteomics approach. Digest the modified protein with trypsin and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue that has been covalently modified.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation and Structural Insights
NMR spectroscopy is a powerful tool for validating fragment binding and characterizing the interaction in solution.[6]
Protocol:
-
Protein-Observed NMR: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein in the absence and presence of the fragment. Covalent modification will lead to significant and specific chemical shift perturbations (CSPs) of the backbone amide signals of residues at or near the binding site.
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR can be used to confirm binding. However, for covalent fragments, monitoring the disappearance of the free ligand signals and the appearance of new, broad signals corresponding to the protein-bound fragment can confirm covalent adduct formation.
X-ray Crystallography for High-Resolution Structural Characterization
X-ray crystallography provides atomic-level detail of the covalent interaction, which is invaluable for structure-based drug design.[7]
Protocol:
-
Co-crystallization or Soaking: Obtain crystals of the target protein. For covalent fragments, co-crystallization is often preferred. Alternatively, crystals can be soaked in a solution containing the fragment.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Solve the crystal structure to visualize the covalent bond between the fragment and the target protein, as well as the non-covalent interactions of the benzodioxepine scaffold.[8]
Visualizing the Advantages and Workflow
Graphviz diagrams are provided below to illustrate key concepts.
Caption: Logical flow of the advantages conferred by the rigid benzodioxepine scaffold.
Caption: Simplified workflow of covalent target modification by an electrophilic fragment.
Caption: A typical experimental workflow for screening and validating covalent fragments.
Conclusion
This compound represents a promising, albeit underexplored, fragment for covalent drug discovery. Its rigid scaffold offers a solid foundation for achieving high ligand efficiency, while the chloromethyl warhead provides a means for potent and durable target engagement. By employing a systematic screening cascade involving mass spectrometry, NMR, and X-ray crystallography, researchers can effectively leverage the unique properties of this fragment to discover novel covalent inhibitors for a range of biological targets. Further exploration and characterization of this and similar fragments will undoubtedly enrich the toolbox for fragment-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Researchers and scientists handling 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated organic compound, based on established safety data for structurally similar chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and other protective clothing to prevent skin contact. |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if working in a poorly ventilated area or if there is a risk of inhalation. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1]
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste according to the procedures outlined below.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene or polypropylene) and have a secure, tight-fitting lid.[3]
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Hazardous Waste," "Toxic," "Corrosive" if applicable based on the specific waste mixture).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS or contractor with a complete and accurate description of the waste contents.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in a laboratory waste log.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS Number: 67869-70-9). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Wear appropriate protective gloves and clothing to prevent skin exposure[1] |
| Lab coat or protective suit | To prevent skin contact | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound.
2.1. Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[1][2]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
2.2. Handling
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]
-
Avoid Inhalation: Do not breathe dust, vapor, mist, or gas from the compound.[2]
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the creation of dust or aerosols.
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][3]
2.3. Post-Handling
-
Decontamination: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1]
-
Clean-Up: Clean the work area, ensuring that all spills are properly contained and disposed of.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
-
Environmental Precautions: Do not release the chemical into the environment or allow it to enter drains or water systems.[1][3]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][3] |
Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
